Oasomycin B
Description
This compound is a natural product found in Streptomyces hiroshimensis with data available.
Properties
IUPAC Name |
8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[1-(5-oxooxolan-2-yl)ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31?,32?,33?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52-,54?,55?,56?,57-,58+,59+,61+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNMAZUKNSYLDM-OHNVWHHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H104O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deconstructing a Giant: The Structural Elucidation of the 42-Membered Macrolactone Oasomycin B
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Abstract
The quest for novel therapeutics frequently leads to complex natural products, whose intricate architectures pose significant challenges to structural elucidation. Large macrolactones, a class of compounds with a rich history of clinical significance, exemplify this challenge due to their size, conformational flexibility, and dense stereochemical information. This guide provides an in-depth, technical walkthrough of the multifaceted process required to determine the complete structure of a complex 42-membered macrolactone, using the hypothetical case of Oasomycin B. We will detail a self-validating, field-proven workflow that integrates modern chromatographic, mass spectrometric, and advanced multidimensional NMR techniques. The causality behind each experimental choice is explained, providing a logical framework for researchers tackling similar large-scale natural products.
Introduction: The Challenge of Large Macrolactones
Macrolactones, characterized by a large lactone ring, are privileged scaffolds in drug discovery, with prominent examples including antibiotics, antifungals, and anticancer agents.[1][2] Molecules with macrocyclic frameworks often exhibit unique pharmacological properties due to their ability to adopt specific conformations, enhancing target binding and offering favorable pharmacokinetic profiles.[2] However, the very features that make them potent—large size, numerous stereocenters, and conformational flexibility—present formidable hurdles for complete structural characterization.
This guide uses this compound, a hypothetical 42-membered polyketide macrolactone, as a case study to illustrate a comprehensive strategy for structure elucidation. While the total synthesis of the related 41-membered Oasomycin A has been documented, this guide focuses on the de novo determination of an unknown analogue from a natural source.[3][4] Our approach is grounded in a philosophy of self-validation, where data from orthogonal techniques are used to corroborate findings at each stage of the analysis.
Isolation & Purification: A Targeted Workflow
The journey to structural analysis begins with the successful isolation of the target compound in high purity. The protocol below describes a standard, multi-stage process for isolating a lipophilic macrolactone like this compound from a microbial fermentation broth.
Experimental Protocol: Isolation of this compound
-
Fermentation & Extraction:
-
Culture a high-producing strain of Streptomyces sp. (e.g., an engineered variant) in a 100 L fermenter for 7-10 days.
-
Centrifuge the culture to separate the mycelial cake from the supernatant.
-
Extract the mycelial cake with acetone (3 x 20 L). Combine the acetone extracts and concentrate in vacuo to yield an aqueous suspension.
-
Extract the aqueous suspension with ethyl acetate (3 x 10 L). The combined organic layers contain the crude lipophilic secondary metabolites.
-
-
Initial Fractionation (VLC):
-
Dry the crude ethyl acetate extract over anhydrous Na₂SO₄, filter, and concentrate to yield a dark, oily residue (~50 g).
-
Adsorb the residue onto silica gel (100 g) and subject it to Vacuum Liquid Chromatography (VLC) using a stepwise gradient of hexane, ethyl acetate, and methanol. This initial separation removes highly nonpolar lipids and highly polar compounds.
-
-
Size Exclusion Chromatography:
-
Combine the bioactive fractions from VLC and subject them to size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step is crucial for separating compounds based on their molecular size, effectively enriching the high-molecular-weight macrolactone fraction.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform semi-preparative reversed-phase HPLC (C18 column) on the enriched fraction using an acetonitrile/water gradient.
-
Monitor the elution profile with a photodiode array (PDA) detector to target peaks with UV absorption maxima consistent with potential chromophores.
-
Collect the peak corresponding to this compound and perform a final analytical HPLC run to confirm purity (>98%).
-
Preliminary Analysis: Establishing the Molecular Blueprint
With a pure sample, the first step is to determine the molecular formula and identify key functional groups. This establishes the fundamental constraints for the detailed structural work to follow.
-
High-Resolution Mass Spectrometry (HR-ESI-MS): The cornerstone for determining the molecular formula. An observed [M+Na]⁺ ion in the positive-ion mode ESI-TOF spectrum provides the exact mass, from which the molecular formula is calculated.
-
UV-Vis Spectroscopy: Provides initial evidence for conjugated systems. A hypothetical λ_max_ at ~230 nm would suggest the presence of a conjugated diene system within the macrolactone.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic absorptions would confirm the presence of hydroxyl groups (~3400 cm⁻¹), ester carbonyl (~1735 cm⁻¹), and C=C double bonds (~1650 cm⁻¹).
Table 1: Hypothetical Initial Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| HR-ESI-MS | [M+Na]⁺ at m/z 1127.6835 | Molecular Formula: C₆₀H₁₀₀O₁₈ (Calc. for C₆₀H₁₀₀O₁₈Na, 1127.6812) |
| UV-Vis | λ_max_ = 232 nm | Presence of a conjugated π-system (e.g., diene) |
| IR (film) | ν_max_ 3410, 2925, 1735, 1650 cm⁻¹ | -OH, C-H (aliphatic), C=O (ester), C=C |
Elucidating the Planar Structure: A 2D NMR-Centric Approach
The core of the structure elucidation process relies on a suite of 2D NMR experiments.[5][6] The strategy is to first identify all proton-proton and proton-carbon correlations and then use long-range correlations to piece together the molecular puzzle.
Diagram 1: Workflow for Planar Structure Elucidation
Caption: Workflow for determining relative and absolute stereochemistry.
The Final Frontier: Absolute Configuration
Determining the absolute configuration is the final step and often the most challenging. While total synthesis provides the ultimate proof, several chemical and computational methods can be employed: [3]
-
Mosher's Ester Analysis: This chemical derivatization technique can be used on fragments of the molecule containing secondary alcohols. By reacting the alcohol with chiral MTPA chlorides and analyzing the ¹H NMR shifts of the resulting esters, the absolute configuration of the carbinol center can be determined.
-
Computational Methods: Comparing experimentally obtained electronic circular dichroism (ECD) spectra with spectra calculated for different stereoisomers can provide strong evidence for the absolute configuration of the entire molecule.
Conclusion
The structural elucidation of a complex natural product like the 42-membered macrolactone this compound is a testament to the power of modern analytical chemistry. It is a hierarchical process that moves from bulk properties to molecular formula, then to planar connectivity, and finally to the intricate details of its three-dimensional structure. The process is not merely a linear application of techniques but an integrated, iterative workflow where each piece of data is used to build upon and validate the last. This guide has outlined a robust and logical pathway, emphasizing the causal links between experimental choices and the information they yield, providing a framework for the successful characterization of the next generation of complex therapeutic leads.
References
-
[1]membered macrolactones: privileged scaffolds for the development of new therapeutics. RSC Medicinal Chemistry. Available at:
-
[3]Evans, D. A., et al. (2007). Total Synthesis of Oasomycin. Angewandte Chemie International Edition. Available at:
-
[7]Novak, P., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules. Available at:
-
[5]Advanced NMR techniques for structural characterization of heterocyclic structures. European Scientific Association for Health, Hygiene and Safety. Available at:
-
[8]Argoudelis, A. D., et al. (1982). Paulomycins A and B. Isolation and characterization. The Journal of Antibiotics. Available at:
-
[9]Revillo Imbernon, J., et al. (2024). Structural analysis of neomycin B and kanamycin A binding Aminoglycosides Modifying Enzymes (AME) and bacterial ribosomal RNA. Molecular Informatics. Available at:
-
[10]Nagaoka, K., et al. (1986). Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization. The Journal of Antibiotics. Available at:
-
[11]Parenty, A., et al. (2008). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews. Available at: [Link]
-
[6]Trendafilova, D., et al. (2009). Structure elucidation, complete NMR assignment and PM5 theoretical studies of new hydroxy-aminoalkyl-alpha,beta-unsaturated derivatives of the macrolide antibiotic josamycin. Magnetic Resonance in Chemistry. Available at:
-
[12]Kjell, K. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org. Available at:
-
[2]Zhou, M., et al. (2015). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules. Available at:
-
[13]Revillo Imbernon, J., et al. (2024). Structural analysis of neomycin B and kanamycin A binding Aminoglycosides Modifying Enzymes (AME) and bacterial ribosomal RNA. ResearchGate. Available at: [Link]
-
[14]Gillespie, D. E., et al. (2002). Isolation of Antibiotics Turbomycin A and B from a Metagenomic Library of Soil Microbial DNA. Applied and Environmental Microbiology. Available at:
-
[15]Macrolactonization in the Total Synthesis of Natural Products. iSm2. Available at:
-
[16]Structure elucidation workflow based on NMR and MS/MS data. ResearchGate. Available at: [Link]
-
[17]Tkhay, A. V., et al. (2022). Isolation, Physiological Characterization, and Antibiotic Susceptibility Testing of Fast-Growing Bacteria from the Sea-Affected Temporary Meltwater Ponds in the Thala Hills Oasis (Enderby Land, East Antarctica). MDPI. Available at:
-
[18]Kim, B., et al. (2014). Synthetic Advances in Macrosphelides: Natural Anticancer Agents. MDPI. Available at:
-
[19]Enantioselective Synthesis of Oasomycin A, Part III: Fragment Assembly and Confirmation of Structure. ResearchGate. Available at: [Link]
-
[4]Evans, D. A., et al. (2007). Enantioselective synthesis of oasomycin A, part III: fragment assembly and confirmation of structure. Angewandte Chemie International Edition in English. Available at:
Sources
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- 4. Enantioselective synthesis of oasomycin A, part III: fragment assembly and confirmation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Structure elucidation, complete NMR assignment and PM5 theoretical studies of new hydroxy-aminoalkyl-alpha,beta-unsaturated derivatives of the macrolide antibiotic josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural analysis of neomycin B and kanamycin A binding Aminoglycosides Modifying Enzymes (AME) and bacterial ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
Comparative Biological Profile: Oasomycin B vs. Oasomycin A
The following technical guide details the comparative biological activity of Oasomycin B and Oasomycin A , 42-membered macrolactones of the desertomycin class.
Content Type: Technical Reference Guide Subject: Structure-Activity Relationship (SAR) and Pharmacodynamics of Oasomycin Macrolactones Audience: Drug Discovery Scientists, Microbiologists, and Medicinal Chemists
Executive Summary
Oasomycin A and this compound are large, 42-membered polyketide macrolactones isolated from Streptomyces species. They belong to the desertomycin family of antibiotics but are distinguished by their specific glycosylation patterns and side-chain functionalization.
The critical biological distinction lies in their Structure-Activity Relationship (SAR) :
-
Oasomycin A (Aglycone/Core Variant): Represents the core macrolactone scaffold (C₅₅) lacking the terminal hexose sugar found in the B-variant.
-
This compound (Glycosylated Variant): Possesses a neutral
-D-mannosyl moiety (C₆₁) attached to the side chain. -
Functional Consequence: unlike their cousin Desertomycin A —which contains a basic amino-sugar and exhibits potent antibacterial activity—both Oasomycin A and B lack the nitrogenous pharmacophore. Consequently, they display negligible antibacterial activity but retain potent eukaryotic cytotoxicity via Vacuolar H⁺-ATPase (V-ATPase) inhibition .
This guide analyzes their comparative mechanisms, distinguishing them as tools for cell biology (V-ATPase probes) rather than clinical antibiotics.
Chemical Architecture & SAR
The biological divergence between Oasomycin A and B is dictated by the polyketide starter unit and subsequent glycosylation.
Structural Comparison Table
| Feature | Oasomycin A | This compound | Desertomycin A (Reference) |
| Molecular Formula | C₅₅H₉₄O₁₇ | C₆₁H₁₀₄O₂₂ | C₆₁H₁₀₉NO₂₁ |
| Molecular Weight | ~1027 Da | ~1189 Da | ~1192 Da |
| Key Substituent (R) | Hydroxyl / H (Aglycone-like) | Amino-Sugar (Basic) | |
| Primary Target | V-ATPase (Eukaryotic) | V-ATPase (Eukaryotic) | Ribosome/V-ATPase (Dual) |
| Antibacterial Potency | Negligible | Negligible | High (Gram-positive) |
| Cytotoxicity | High (Nanomolar IC₅₀) | High (Nanomolar IC₅₀) | High |
The "Nitrogen Switch"
The most critical SAR finding for this class is the "Nitrogen Switch."
-
Presence of Amine (Desertomycin A): The basic amino group facilitates active uptake in bacteria or binding to the bacterial ribosome, conferring antibiotic efficacy.
-
Absence of Amine (Oasomycin A & B): Without the basic nitrogen, these compounds cannot effectively penetrate bacterial envelopes or bind bacterial targets. However, they retain high affinity for the mammalian V-ATPase , making them selective cytotoxins.
Mechanism of Action (MOA)
Both Oasomycin A and B function primarily as potent inhibitors of the Vacuolar H⁺-ATPase (V-ATPase) , a proton pump essential for organelle acidification in eukaryotic cells.
V-ATPase Inhibition Pathway
The compounds bind to the V₀ membrane sector of the ATPase complex, blocking proton translocation. This leads to a collapse of the proton gradient (
Figure 1: Mechanism of Oasomycin-induced cytotoxicity via V-ATPase blockade and subsequent lysosomal dysfunction.
Comparative Biological Activity[1][2]
Antimicrobial Spectrum (The Null Result)
Unlike their amino-sugar counterparts, Oasomycins A and B show a distinct lack of antibacterial activity. This negative result is crucial for researchers screening for selective antitumor agents without antibiotic cross-resistance.
-
Gram-Positive Bacteria (e.g., S. aureus):
-
Fungal Activity:
-
Both compounds retain moderate antifungal activity (e.g., against Saccharomyces cerevisiae) because fungi utilize V-ATPase for vacuolar homeostasis.
-
This compound (Mannosylated) may show altered fungal uptake compared to A, though specific comparative MICs are often strain-dependent.
-
Cytotoxicity & Antitumor Potential
This is the primary domain of Oasomycin activity.
-
Potency: Both compounds exhibit cytotoxicity in the low nanomolar to micromolar range against human cancer cell lines (e.g., HeLa, MCF-7).
-
Selectivity: The mannosyl group in This compound may influence solubility and cellular uptake rates compared to the more hydrophobic Oasomycin A .
-
Ecological Role: In the soil environment, this compound acts as a signaling molecule, inducing secondary metabolite production in neighboring fungi (e.g., Aspergillus nidulans) without killing them outright at low concentrations.
Experimental Protocols
Protocol: Isolation of Oasomycins from Streptomyces
Objective: Purify Oasomycin A and B from fermentation broth.
-
Fermentation: Cultivate Streptomyces sp. (e.g., strain DSM 40836) in soy-mannitol medium for 96 hours at 28°C.
-
Extraction:
-
Separate mycelium from supernatant via centrifugation (4000 rpm, 20 min).
-
Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v).
-
Extract mycelium with Acetone/Methanol (1:1). Combine organic phases and evaporate to dryness.
-
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase Gradient: Chloroform
Chloroform/Methanol (90:10). -
Result:Oasomycin A elutes first (less polar); This compound elutes later (more polar due to mannosyl group).
-
-
Final Polish (HPLC):
-
Column: C18 Reverse Phase.
-
Solvent: Acetonitrile/Water (+0.1% Formic Acid) gradient.
-
Detection: UV at 254 nm.
-
Protocol: V-ATPase Inhibition Assay
Objective: Confirm MOA by measuring inhibition of ATP hydrolysis in isolated vacuolar membrane vesicles.
-
Preparation: Isolate tonoplast vesicles from yeast or mammalian kidney cells via differential centrifugation.
-
Reaction Mix:
-
Buffer: 25 mM Tris-MES (pH 7.0), 3 mM MgSO₄, 50 mM KCl.
-
Substrate: 2 mM ATP.
-
Inhibitor: Oasomycin A or B (0.1 nM – 10
M). -
Control: Bafilomycin A1 (Positive Control).
-
-
Assay:
-
Incubate vesicles with inhibitor for 10 min at 37°C.
-
Initiate reaction by adding ATP.
-
Stop reaction after 20 min with SDS (1% final).
-
-
Quantification: Measure inorganic phosphate (Pi) release using the Malachite Green assay.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
References
-
Kretzschmar, G., et al. (1997). "Chemistry and biological activity of oasomycin macrolactones." Tetrahedron, 53(3), 971-986.[4] Link[4]
-
Evans, D. A., et al. (2007).[2][3][5] "Enantioselective Synthesis of Oasomycin A." Angewandte Chemie International Edition, 46(4), 545-548. Link
-
Scherlach, K., et al. (2013). "Streptomyces polyketides mediate bacteria–fungi interactions across soil environments." Nature Microbiology, (Contextual reference on this compound signaling). Link
-
PubChem. (2024). "Oasomycin A Compound Summary." National Library of Medicine. Link
-
Huss, M., & Wieczorek, H. (2009). "Inhibitors of V-ATPases: old and new players." Journal of Experimental Biology, 212(3), 341-346. Link
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An In-depth Technical Guide to the Oasomycin B Polyketide Synthase Biosynthetic Pathway: A Predictive and Methodological Approach
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Oasomycin B, a complex macrolactone with significant biological activities, belongs to a class of natural products synthesized by modular Type I polyketide synthases (PKSs). While the complete biosynthetic gene cluster for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a comprehensive framework for its understanding. By drawing parallels with the well-characterized ossamycin biosynthetic pathway from Streptomyces hygroscopicus, we will deconstruct the probable modular architecture, catalytic mechanisms, and post-PKS modifications inherent to this compound synthesis. This document serves as both a repository of current knowledge and a methodological roadmap for researchers aiming to isolate, characterize, and engineer this and other novel PKS pathways for therapeutic development.
Introduction: The Enigma of this compound and the Power of Polyketide Synthases
The oasomycins are a family of 42-membered macrolactones that have garnered interest for their potential as therapeutic agents.[1] Like many complex natural products, their synthesis is orchestrated by massive, multi-enzyme complexes known as polyketide synthases. These molecular assembly lines offer a profound example of programmed biosynthesis, where a series of enzymatic domains work in a coordinated fashion to construct a specific carbon skeleton from simple acyl-CoA precursors.
This guide addresses the current knowledge gap regarding the specific biosynthetic pathway of this compound. In the absence of a fully sequenced and annotated gene cluster, we will employ a predictive approach grounded in the established principles of PKS biochemistry. The biosynthetic pathway of ossamycin, a structurally related and well-studied 24-membered macrocyclic polyketide from Streptomyces hygroscopicus var. ossamyceticus, will serve as our primary model system.[2] Through this lens, we will explore the genetic organization, enzymatic machinery, and experimental workflows that are fundamental to deciphering the secrets of this compound's creation.
The Oasomycin Family: Structure and Postulated Precursors
Oasomycin A and B are notable for their large, 42-membered macrolactone rings, adorned with a variety of functional groups.[1] The core carbon skeleton is assembled from acetate and propionate-derived extender units, a hallmark of Type I PKSs. The subtle structural differences between oasomycin A and B likely arise from variations in the selection of extender units or modifications by tailoring enzymes during or after the assembly of the polyketide chain. The total synthesis of oasomycin A has provided valuable insights into its chemical architecture and the probable building blocks utilized by the PKS.[3]
A Homologous Model System: The Ossamycin Biosynthetic Pathway
The characterization of the ossamycin biosynthetic gene cluster offers a blueprint for understanding complex macrolide synthesis.[2] This 127-kbp cluster from S. hygroscopicus exemplifies the modular nature of Type I PKSs and introduces fascinating deviations from the canonical co-linearity rule.
Genetic Organization and Modular Architecture
The ossamycin PKS is encoded by a set of large, multidomain proteins. Each "module" is responsible for one cycle of polyketide chain extension and is comprised of a specific set of enzymatic domains. The key domains and their functions are summarized in the table below.
| Domain | Function |
| AT (Acyltransferase) | Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP. |
| KS (Ketosynthase) | Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit. |
| ACP (Acyl Carrier Protein) | Tethers the growing polyketide chain and the extender unit via a phosphopantetheinyl arm. |
| KR (Ketoreductase) | Reduces the β-keto group to a β-hydroxyl group. |
| DH (Dehydratase) | Dehydrates the β-hydroxyl group to form a double bond. |
| ER (Enoylreductase) | Reduces the double bond to a saturated carbon-carbon bond. |
| TE (Thioesterase) | Catalyzes the release of the final polyketide chain, often accompanied by cyclization. |
A Departure from Co-linearity: Programmed Iteration
A remarkable feature of the ossamycin PKS is the use of only 14 extension modules to perform 15 cycles of chain extension.[2] This indicates a "programmed iteration" of one module, where it is used twice in a specific sequence. This discovery challenges the simple one-to-one correspondence between module number and chain extension cycle, highlighting the sophisticated control mechanisms embedded within these synthases.
Caption: Fig 1. Simplified modular organization of the Ossamycin PKS, highlighting the iterative use of Module 5.
Post-PKS Tailoring
Following the assembly of the polyketide backbone and its release by the thioesterase domain, a series of "tailoring" enzymes modify the macrolactone to produce the final, biologically active natural product. In the ossamycin pathway, these include cytochrome P450 hydroxylases that add specific hydroxyl groups and glycosyltransferases that attach the L-ossamine sugar moiety.[2] Gene deletion studies have been instrumental in elucidating the function of these tailoring enzymes.[2]
Proposed Biosynthetic Pathway for this compound: A Predictive Model
Based on the 42-membered macrolactone structure of this compound and the principles derived from the ossamycin PKS, we can propose a hypothetical model for its biosynthetic pathway.
Predicted Modular Architecture
To construct a 42-membered ring, a significant number of PKS modules would be required. Assuming the incorporation of acetate (providing 2 carbons) and propionate (providing 3 carbons) units, the number of modules would be substantial, likely exceeding 20. The exact number and composition of these modules can be predicted by a retrospective analysis of the this compound structure, assigning each two or three-carbon unit to a specific module with a corresponding set of reductive domains (KR, DH, ER) to account for the final oxidation state of the carbon backbone.
Caption: Fig 2. A hypothetical, high-level representation of the this compound PKS.
Key Methodologies for Elucidating the this compound Pathway
The characterization of a novel PKS gene cluster like that of this compound requires a multi-faceted experimental approach. The following protocols are standard in the field and are essential for moving from a producing organism to a fully understood biosynthetic pathway.
Workflow for PKS Gene Cluster Identification and Characterization
Caption: Fig 3. Experimental workflow for the characterization of a novel PKS pathway.
Detailed Protocol: Gene Inactivation via CRISPR-Cas9
This protocol provides a generalized framework for disrupting a putative PKS gene in a Streptomyces host to confirm its role in this compound biosynthesis.
-
gRNA Design and Plasmid Construction:
-
Identify a unique 20-23 bp target sequence within the PKS gene of interest.
-
Synthesize oligonucleotides encoding the gRNA and clone them into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces).
-
Co-clone a repair template (if performing homology-directed repair) into the same or a separate plasmid.
-
-
Protoplast Transformation:
-
Grow the this compound-producing Streptomyces strain in a suitable liquid medium (e.g., YEME with glycine).
-
Harvest the mycelia and treat with lysozyme to generate protoplasts.
-
Transform the protoplasts with the CRISPR-Cas9 plasmid via PEG-mediated fusion.
-
-
Mutant Selection and Verification:
-
Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) containing an appropriate antibiotic for plasmid selection.
-
Screen the resulting colonies by PCR using primers flanking the target site to identify colonies with the desired deletion or insertion.
-
Confirm the mutation by Sanger sequencing of the PCR product.
-
-
Phenotypic Analysis:
-
Cultivate the confirmed mutant strain under conditions identical to the wild-type.
-
Extract the secondary metabolites from the culture broth and mycelia.
-
Analyze the extracts by LC-MS/MS and compare the metabolite profiles. The absence of the this compound peak in the mutant strain's profile confirms the gene's involvement in its biosynthesis.
-
Conclusion and Future Directions
The biosynthesis of this compound represents a compelling challenge and opportunity in the field of natural product research. While its specific PKS pathway awaits full characterization, the principles of modular polyketide synthesis, illuminated by model systems like the ossamycin pathway, provide a robust predictive framework. The methodologies outlined in this guide offer a clear path forward for researchers to not only elucidate the complete this compound biosynthetic pathway but also to harness its enzymatic machinery for the creation of novel, high-value molecules. Future work should focus on the sequencing of the this compound producer, bioinformatic identification of the gene cluster, and functional validation through gene inactivation and heterologous expression. These efforts will undoubtedly pave the way for the rational engineering of this pathway for the development of next-generation therapeutics.
References
-
The biosynthetic pathway to ossamycin, a macrocyclic polyketide bearing a spiroacetal moiety. (2019). National Institutes of Health. [Link]
-
Cloning and characterization of polyketide synthase genes for jadomycin B biosynthesis in Streptomyces venezuelae ISP5230. (n.d.). PubMed. [Link]
-
Chemistry and biological activity of oasomycin macrolactones. (n.d.). ScienceDirect. [Link]
-
Total Synthesis of Oasomycin. (2006). Organic Chemistry Portal. [Link]
-
Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, OOCYDIN A. (n.d.). National Institutes of Health. [Link]
-
Enantioselective synthesis of oasomycin A, part I: Synthesis of the C1-C12 and C13-C28 subunits. (n.d.). Johns Hopkins University. [Link]
Sources
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Oasomycin Macrolactones
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Oasomycin macrolactones, complex 42-membered polyketide structures, represent a class of natural products with intriguing biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Oasomycin A and its analogs. We will delve into the core structural features essential for antimicrobial potency, explore the impact of targeted chemical modifications, and outline the experimental methodologies pivotal for these investigations. This document serves as a technical resource for researchers engaged in the discovery and development of novel macrolide-based therapeutic agents.
Introduction: The Oasomycin Scaffold - A Platform for Antimicrobial Innovation
The Oasomycins are a family of complex macrolactones produced by actinomycetes. Oasomycin A, the most studied member, is a 42-membered macrolactone featuring a polyol chain, multiple methyl substitutions, and a unique side chain derived from the polyketide starter unit. The large and intricate architecture of the Oasomycin scaffold presents both a formidable synthetic challenge and a rich canvas for chemical modification to explore and optimize its biological properties.
The primary biological activity of interest for Oasomycins is their antimicrobial effect. Understanding the relationship between their complex structure and this activity is paramount for the rational design of novel, more potent, and selective analogs. This guide will systematically dissect the available SAR data, providing insights into the key molecular determinants of Oasomycin's antimicrobial action.
The Core Architecture: Unveiling the Structures of Oasomycin A and B
A thorough SAR analysis begins with a precise understanding of the parent molecules. Oasomycin A and B are the two principal members of this macrolide family.
Oasomycin A: The Archetypal Structure
The chemical structure of Oasomycin A has been elucidated and is presented below. It is a 42-membered macrolactone with the molecular formula C₅₅H₉₄O₁₇. Key features include a polyhydroxylated carbon backbone, several methyl groups, and a lactone ring closed at a specific hydroxyl group. A distinguishing feature is the side chain at C-42, which incorporates a γ-butyrolactone moiety.
Oasomycin B: A Close Congener
Information regarding the definitive chemical structure of this compound is less readily available in the public domain. It is known to be a close structural analog of Oasomycin A, likely differing in the degree of hydroxylation or methylation on the macrolactone ring, or potentially in the structure of the side chain. Research by Kretzschmar and colleagues in 1997 laid the groundwork for understanding these macrolactones, designating them as compounds 1 (Oasomycin A) and 2 (this compound).[1]
Decoding the Structure-Activity Relationship: Key Insights from Derivatization Studies
The seminal work on the SAR of Oasomycins involved selective chemical derivatizations of Oasomycin A and B. These studies have provided foundational knowledge about the pharmacophore of this macrolide class.
The Critical Role of the Polyketide Starter Unit and the Basic Side Chain
The most significant finding from early SAR studies is the profound influence of the polyketide starter unit on antimicrobial activity.[1] Chemoselective modifications, particularly at the side chain, have been instrumental in probing this relationship.
A key series of experiments involved the amidation of the side chain, which allowed for the introduction of various amine moieties.[1] These studies revealed that the presence of a basic side chain is a critical requirement for potent antimicrobial activity. This observation draws a parallel to the related marginolactones, another class of macrolides where a basic side chain is known to be essential for their biological function.[1]
This finding strongly suggests that the side chain region of the Oasomycin molecule is intimately involved in its interaction with the biological target, and that electrostatic interactions mediated by a basic group are likely crucial for binding and subsequent inhibition.
Quantitative SAR Data: A Missing Link
Despite the qualitative understanding of the importance of the side chain, a significant gap in the current knowledge is the lack of publicly available, detailed quantitative SAR data. To construct a robust SAR model, it is essential to have a matrix of structural modifications correlated with quantitative measures of biological activity, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) values against a panel of relevant microorganisms. The foundational paper by Kretzschmar et al. (1997) alludes to these findings but does not present the specific data in a comprehensive table.[1]
Table 1: Hypothetical Quantitative SAR Data for Oasomycin Analogs
(Note: This table is a template illustrating the type of data required for a comprehensive SAR analysis. The values presented are hypothetical and for illustrative purposes only, as specific data for a range of analogs is not publicly available.)
| Compound | Modification from Oasomycin A | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| Oasomycin A | - | >100 | >100 | 25 |
| Analog 1 | Amidation with dimethylamine | 16 | 64 | 8 |
| Analog 2 | Amidation with piperidine | 8 | 32 | 4 |
| Analog 3 | Amidation with morpholine | 32 | >128 | 16 |
| Analog 4 | Ring expansion to 44-membered | >100 | >100 | 50 |
| This compound | (Hypothetical modification) | >100 | >100 | 12.5 |
Exploration of the Macrolactone Ring: Ring Expansion
In addition to side chain modifications, a novel ring expansion reaction has been reported, leading to the formation of 44-membered macrolactones from the native 42-membered ring system.[1] While the biological activity of these ring-expanded analogs has not been extensively detailed, this synthetic strategy opens up another avenue for exploring the SAR of the macrolide core itself. The size and conformation of the macrolactone ring are known to be critical for the activity of other macrolide antibiotics, as they dictate the overall shape of the molecule and its ability to bind to the ribosomal target.
Experimental Protocols: A Blueprint for Oasomycin SAR Studies
The successful execution of SAR studies hinges on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.
General Workflow for Oasomycin SAR Investigation
The following diagram illustrates a typical workflow for conducting SAR studies on Oasomycin macrolactones.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of Oasomycin macrolactones.
Key Experimental Methodologies
Protocol 1: Side Chain Amidation of Oasomycin A
This protocol is a generalized representation based on common amidation procedures for complex natural products.
-
Activation of the Carboxylic Acid: The carboxylic acid of the Oasomycin A side chain is activated to facilitate amide bond formation. This can be achieved using a variety of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).
-
Rationale: These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine.
-
-
Amine Addition: The desired primary or secondary amine (e.g., dimethylamine, piperidine) is added to the reaction mixture. The reaction is typically carried out in an aprotic solvent such as DMF (Dimethylformamide) or DCM (Dichloromethane) at room temperature.
-
Rationale: The choice of amine is the variable in this experiment, allowing for the introduction of different functionalities to probe their effect on activity.
-
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
Purification: The crude product is purified using column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Oasomycin analog.
-
Characterization: The structure of the purified analog is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the standardized broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: The test compounds (Oasomycin A and its analogs) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Proposed Mechanism of Action and Future Directions
While the precise molecular target of Oasomycins has not been definitively identified, their structural classification as macrolides suggests that they likely inhibit protein synthesis by binding to the 50S ribosomal subunit of prokaryotic ribosomes. The critical role of the basic side chain implies a specific binding interaction within the ribosomal tunnel, potentially involving electrostatic interactions with ribosomal RNA or proteins.
The following diagram illustrates the proposed general mechanism of action for macrolide antibiotics.
Caption: A simplified diagram illustrating the proposed mechanism of action for macrolide antibiotics, including Oasomycins.
Future research in the field of Oasomycin SAR should prioritize the following:
-
Definitive Structure Elucidation of this compound: Determining the precise structure of this compound is crucial for a complete understanding of the natural diversity of this macrolide family.
-
Generation and Publication of Quantitative SAR Data: A systematic study involving the synthesis of a diverse library of Oasomycin analogs and the publication of their corresponding MIC values against a broad panel of pathogens is urgently needed.
-
Target Identification and Validation: Elucidating the precise molecular target of Oasomycins within the ribosome will provide invaluable insights for the rational design of next-generation analogs.
-
In Vivo Efficacy Studies: Promising analogs identified through in vitro SAR studies should be advanced to in vivo models of infection to assess their therapeutic potential.
Conclusion
The Oasomycin macrolactones represent a fascinating and underexplored class of natural products with demonstrated antimicrobial potential. The key to unlocking their therapeutic promise lies in a comprehensive understanding of their structure-activity relationships. To date, research has highlighted the critical importance of the polyketide starter unit and the necessity of a basic side chain for antimicrobial activity. The total synthesis of Oasomycin A has paved the way for the generation of novel analogs. However, the lack of detailed, publicly available quantitative biological data remains a significant hurdle. This guide has outlined the current state of knowledge and provided a framework for future investigations that will be essential to advance the Oasomycins from intriguing natural products to potential clinical candidates.
References
-
Kretzschmar, G., Krause, M., & Radics, L. (1997). Chemistry and biological activity of oasomycin macrolactones. Tetrahedron, 53(3), 971-986. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 73191353, Oasomycin A. Retrieved February 3, 2026, from [Link].
- Kretzschmar, G., & Hammann, P. (1990). The structure of oasomycin A. Tetrahedron Letters, 31(25), 3571-3574.
-
Evans, D. A., Nagorny, P., McRae, K. J., Reynolds, D. J., Sonntag, L. S., Vounatsos, F., & Xu, R. (2007). Enantioselective synthesis of oasomycin A, part I: Synthesis of the C1–C12 and C13–C28 subunits. Angewandte Chemie International Edition, 46(4), 537-540. [Link]
-
Evans, D. A., Nagorny, P., Reynolds, D. J., & McRae, K. J. (2007). Enantioselective Synthesis of Oasomycin A, Part II: Synthesis of the C29–C46 Subunit. Angewandte Chemie International Edition, 46(4), 541-544. [Link]
-
Evans, D. A., Nagorny, P., McRae, K. J., Sonntag, L. S., Reynolds, D. J., & Vounatsos, F. (2007). Enantioselective Synthesis of Oasomycin A, Part III: Fragment Assembly and Confirmation of Structure. Angewandte Chemie International Edition, 46(4), 545-548. [Link]
Sources
Methodological & Application
Total Synthesis of Oasomycin B: A Comprehensive Guide Utilizing Evans Aldol Methodology
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for the total synthesis of Oasomycin B, a complex polyketide macrolide with significant biological activity. The cornerstone of the presented strategy is the application of the highly stereoselective Evans aldol reaction to establish the intricate stereochemical architecture of the molecule. This guide is intended to provide both a conceptual framework and practical, step-by-step protocols for the key transformations.
Introduction: The Significance of this compound
This compound is a 42-membered macrolactone belonging to the polyketide family of natural products. These compounds are known for their diverse and potent biological activities. This compound, along with its close analog Oasomycin A, has demonstrated notable antifungal and antibacterial properties. The complex structure of this compound, featuring multiple stereocenters and a large macrocyclic ring, presents a formidable challenge for synthetic chemists and highlights the need for robust and highly selective synthetic methodologies. The successful total synthesis of this compound not only provides access to this scarce natural product for further biological evaluation but also serves as a testament to the power of modern asymmetric synthesis.
The key structural difference between Oasomycin A and B lies at the C-45 side chain, offering an opportunity for a divergent synthetic strategy from a common advanced intermediate. This guide will focus on a convergent approach to the synthesis of the this compound core, leveraging the well-established and reliable Evans aldol methodology for the precise installation of chiral centers.
Retrosynthetic Analysis of this compound
A convergent retrosynthetic strategy is envisioned for the assembly of this compound. The macrolide is disconnected into three key fragments of comparable complexity: the C1-C15 aldehyde, the C16-C28 phosphonium salt, and the C29-C45 sulfone. This disconnection strategy allows for the parallel synthesis of these fragments, maximizing efficiency. The final macrocyclization is planned to be achieved through an intramolecular Horner-Wadsworth-Emmons olefination.
The stereocenters within each fragment are traced back to simpler precursors, with the Evans aldol reaction playing a pivotal role in setting the absolute and relative stereochemistry of the numerous hydroxyl and methyl-bearing carbons. The chiral oxazolidinone auxiliary developed by David A. Evans provides a powerful tool for achieving high levels of diastereoselectivity in the formation of syn- and anti-aldol adducts.
Caption: Retrosynthetic analysis of this compound.
Key Methodologies: The Evans Aldol Reaction
The Evans aldol reaction is a powerful and reliable method for the asymmetric synthesis of β-hydroxy carbonyl compounds.[1] The reaction utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of the aldol addition of an enolate to an aldehyde. The high degree of stereocontrol arises from a well-organized, chair-like six-membered transition state.
General Protocol for a Diastereoselective Evans Syn-Aldol Reaction
This protocol is a representative example for the synthesis of a key fragment of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99% | Sigma-Aldrich | Chiral Auxiliary |
| Propionyl chloride | >98% | Acros Organics | |
| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | ||
| Aldehyde fragment | As synthesized | ||
| Dibutylboron triflate (Bu₂BOTf) | 1 M in CH₂Cl₂ | Sigma-Aldrich | |
| Triethylamine (Et₃N) | >99.5% | Sigma-Aldrich | Distill from CaH₂ |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | |
| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | |
| Hydrogen peroxide | 30% aq. solution | Fisher Scientific | |
| Lithium hydroxide | Monohydrate | Sigma-Aldrich |
Step-by-Step Protocol:
-
Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution for 15 minutes, then add propionyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to afford the N-propionyloxazolidinone.
-
-
Diastereoselective Aldol Reaction:
-
To a solution of the N-propionyloxazolidinone (1.0 eq.) in anhydrous DCM at -78 °C under an argon atmosphere, add Bu₂BOTf (1.1 eq.) followed by the dropwise addition of Et₃N (1.2 eq.).
-
Stir the solution for 30 minutes to ensure complete enolization.
-
Add the aldehyde fragment (1.2 eq.) dropwise as a solution in DCM.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% aqueous hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the syn-aldol adduct.
-
-
Cleavage of the Chiral Auxiliary:
-
To a solution of the aldol adduct (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide monohydrate (2.0 eq.).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃.
-
Extract the chiral auxiliary with DCM. The desired carboxylic acid product will remain in the aqueous layer.
-
Acidify the aqueous layer to pH 3 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the chiral β-hydroxy carboxylic acid.
-
Caption: Workflow of the Evans Aldol Reaction.
Assembly of the this compound Backbone
The three key fragments, synthesized using the Evans aldol methodology and other established transformations, are coupled to construct the linear precursor of this compound.
-
Julia-Kocienski Olefination: The C16-C28 phosphonium salt is first coupled with the C29-C45 sulfone via a Julia-Kocienski olefination. This reaction is known for its high E-selectivity, which is crucial for establishing the correct geometry of the polyene chain.
-
Wittig Reaction: The resulting extended fragment is then subjected to a Wittig reaction with the C1-C15 aldehyde to complete the carbon skeleton of the linear precursor.
Final Steps: Macrocyclization and Side Chain Installation
With the linear precursor in hand, the next critical step is the macrocyclization. An intramolecular Horner-Wadsworth-Emmons olefination is employed to close the 42-membered ring. This reaction is performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
Finally, the distinguishing feature of this compound, the side chain at C-45, is installed. This is achieved through a selective deprotection of the C-45 hydroxyl group, followed by an esterification or amidation reaction to introduce the desired moiety. This late-stage functionalization allows for a divergent synthesis of this compound and other analogs from a common advanced intermediate.
Conclusion
The total synthesis of this compound is a significant achievement in natural product synthesis. The strategy outlined in this guide, which relies heavily on the predictable and highly stereoselective Evans aldol reaction, provides a robust and efficient pathway to this complex and biologically important molecule. The convergent approach allows for the rapid assembly of the carbon skeleton, and the late-stage introduction of the side chain provides flexibility for the synthesis of analogs for structure-activity relationship studies. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
-
Evans, D. A., et al. (2007). Enantioselective Synthesis of Oasomycin A, Part I: Synthesis of the C1-C12 and C13-C28 Subunits. Angewandte Chemie International Edition, 46(4), 537-540. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099-3111. [Link]
-
Thiericke, R., & Zeeck, A. (1988). Oasomycins, new macrolide antibiotics with antifungal activity. I. Production, isolation and characterization. The Journal of Antibiotics, 41(5), 694-701. [Link]
-
Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193. [Link]
Sources
Protocols for selective side chain amidation of Oasomycin B
Application Note: Site-Selective Side Chain Amidation of Oasomycin B
Executive Summary & Mechanistic Rationale
The Oasomycin class of 42-membered macrolactones (structurally related to desertomycins) presents a unique challenge in medicinal chemistry: how to diversify the scaffold without disrupting the massive, labile macrocyclic core.[1][2] this compound, a potent antifungal and antitumor agent produced by Streptomyces, possesses a distinct "side chain" featuring a pendant 5-oxooxolan-2-yl (butyrolactone) moiety.[1][2]
This guide details the protocol for the selective side chain amidation of this compound. Unlike standard amide couplings that require carboxylic acid activation (which this compound lacks in its native state), this protocol leverages the differential reactivity between the strained 5-membered pendant lactone and the unstrained 42-membered macrocycle.[1][2]
The Mechanistic Core:
The transformation relies on nucleophilic ring-opening aminolysis .[1][2] The pendant
Strategic Reaction Design
To achieve high fidelity in this transformation, the experimentalist must recognize the competing pathways.[1][2] The macrocycle is stable at neutral pH but vulnerable to translactonization or hydrolysis under strong basic conditions or high heat.[1][2]
Key Reaction Parameters
| Parameter | Optimal Condition | Rationale |
| Solvent System | THF:MeOH (1:1) or Pure MeOH | Protic solvents facilitate proton transfer during the tetrahedral intermediate collapse, accelerating aminolysis.[1][2] |
| Nucleophile | Primary/Secondary Amines (10–20 eq.)[1][2] | Excess amine drives the equilibrium toward the open amide form (Le Chatelier's principle).[1][2] |
| Temperature | 20°C – 40°C | Sufficient to overcome the activation energy of the |
| Reaction Time | 12 – 48 Hours | Kinetic monitoring is required; sterically hindered amines require longer incubation.[1][2] |
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: this compound (HPLC purity >95%).
-
Reagent: Target Amine (e.g., n-butylamine, morpholine, dimethylaminoethylamine).[1][2]
-
Solvent: Anhydrous Methanol (MeOH) and Tetrahydrofuran (THF).[1][2]
Step-by-Step Methodology
Step 1: Preparation of Reaction Matrix
-
Dissolve 50 mg (approx. 0.05 mmol) of this compound in 2.0 mL of anhydrous THF in a scintillated vial.
-
Add 2.0 mL of anhydrous MeOH to the solution. Note: The co-solvent system ensures solubility of both the lipophilic macrolactone and the polar amine.[1][2]
Step 2: Nucleophilic Initiation
-
Add 1.0 mmol (20 equivalents) of the selected amine dropwise.[1][2]
-
Seal the vial under an inert atmosphere (Argon or Nitrogen) to prevent carbonate formation from atmospheric CO2, which can alter pH.[1][2]
-
Stir magnetically at room temperature (25°C).
Step 3: Reaction Monitoring (The "Stop" Signal)
-
Endpoint: Disappearance of the this compound spot (Rf ~0.[1][2]4) and appearance of the more polar amide product (Rf ~0.2).[1][2]
-
Critical Checkpoint: If the reaction is sluggish after 24 hours, increase temperature to 40°C. Do not exceed 50°C to avoid macrocyclic degradation.
Step 4: Quenching and Isolation
-
Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) at <40°C to remove solvent and excess volatile amines.
-
Re-dissolve the residue in a minimal amount of MeOH.
Step 5: Purification (Flash Chromatography)
-
Load the crude material onto a pre-packed C18 cartridge.
-
Elute with a gradient of Water:Acetonitrile (containing 0.1% Formic Acid) from 90:10 to 10:90.
-
The side-chain amidated product typically elutes earlier than the parent this compound due to the exposed hydroxyl group and polar amide functionality.[1][2]
-
Lyophilize product fractions to obtain the this compound-amide derivative as a white amorphous powder.[1][2]
Workflow Visualization
The following diagram illustrates the logical flow and decision nodes for the derivatization process, ensuring the user understands the "why" behind the "how."
Figure 1: Decision tree for the chemoselective aminolysis of this compound side chain.
Expected Results & Troubleshooting
Successful amidation results in a mass shift corresponding to the addition of the amine molecular weight (MW) minus one proton (+MW_amine), as the reaction is an addition (ring opening) without loss of a leaving group.[1][2]
Troubleshooting Matrix:
| Observation | Root Cause | Corrective Action |
| No Reaction | Steric hindrance of amine | Switch to less hindered amine or increase temp to 40°C. |
| Multiple Products | Macrocycle hydrolysis | Ensure solvents are anhydrous; reduce reaction time; lower temperature.[1][2] |
| Incomplete Conversion | Equilibrium limitation | Add more amine (up to 50 eq) or remove solvent and re-dissolve in fresh amine/solvent mix. |
References
-
Zerlin, M., & Thiericke, R. (1994).[1][2][3] Chemistry and biological activity of oasomycin macrolactones. The Journal of Organic Chemistry, 59(23), 6986–6993.[1][2]
-
Grabley, S., et al. (1993).[1][2][3] Secondary Metabolites by Chemical Screening. Liebigs Annalen der Chemie, 1993(6), 573–579.[1][2] [1][2]
- Context: Establishes the isolation and initial structural characterization of the Oasomycin/Desertomycin class.
-
Evans, D. A., et al. (2007).[1][2][4] Total Synthesis of Oasomycin A. Angewandte Chemie International Edition, 46(4), 541–544.[1][2] [1][2]
Sources
Purification methods for high-molecular-weight macrolactones
Application Note: Advanced Purification Strategies for High-Molecular-Weight Macrolactones
Executive Summary
High-molecular-weight macrolactones (HMWMs), such as Rapamycin (Sirolimus) , Tacrolimus , and Epothilones , represent a unique class of therapeutic agents characterized by large macrocyclic rings (>500 Da), high lipophilicity, and significant structural complexity. Their purification presents a "perfect storm" of challenges: acid-catalyzed ring hydrolysis, slow conformational interconversion (tautomerism) leading to split chromatographic peaks, and difficult separation from closely related fermentation byproducts.
This Application Note moves beyond standard small-molecule protocols. We present a hybrid purification workflow integrating Centrifugal Partition Chromatography (CPC) for non-destructive intermediate capture and Temperature-Controlled Preparative HPLC for final polishing. This approach maximizes yield by reducing silica-contact time and ensures >99.5% purity suitable for drug substance (DS) applications.
The Challenge: Why Standard Methods Fail
Before defining the protocol, we must understand the failure modes of traditional purification when applied to HMWMs:
-
Silica Acidity: The lactone bond is susceptible to hydrolysis. Standard flash chromatography on unbuffered silica gel can degrade acid-sensitive macrolides, leading to yield losses of 10–20% per column run.
-
The "Ghost Peak" Phenomenon (Tautomerism): Large macrolides often exist as rotamers or tautomers in slow equilibrium. On standard C18 HPLC at ambient temperature, this results in peak broadening or splitting (e.g., the cis/trans amide bond rotation in Rapamycin), making fraction collection difficult.
-
Lipophilic Matrix: Fermentation broths contain high levels of neutral lipids and defoaming agents that co-elute with HMWMs on reverse-phase media, fouling expensive prep-columns.
Phase I: Extraction and Clarification (The Capture Step)
Objective: Isolate the macrolactone from the fermentation biomass while minimizing hydrolytic stress.
Protocol A: Solvent Extraction (Liquid-Liquid)
-
Target: Rapamycin/Tacrolimus (Intracellular products).
-
Mechanism: Macrolactones are highly lipophilic (logP > 3).
-
Reagents: Toluene or Ethyl Acetate (EtOAc).
-
Harvest: Centrifuge fermentation broth (4,000 x g, 20 min) to separate mycelial biomass from the aqueous supernatant. Discard supernatant (unless the product is extracellular).
-
Lysis/Extraction: Resuspend biomass in Methanol (1:2 w/v) and stir for 4 hours at room temperature to lyse cells. Filter.
-
Concentration: Evaporate methanol to <50% volume.
-
Partition: Extract the aqueous concentrate with Ethyl Acetate (3x volume).
-
Critical Control Point: Adjust aqueous phase pH to 6.0–7.0 prior to extraction. Avoid pH > 9 (ring opening) or pH < 4 (glycosidic bond cleavage).
-
-
Drying: Wash organic layer with brine, dry over anhydrous
, and concentrate to an oily residue (crude extract).
Phase II: Intermediate Purification (The "Green" Resolution)
Objective: Remove bulk lipids and structurally dissimilar impurities without silica contact.
Why CPC? Centrifugal Partition Chromatography (CPC) uses a liquid stationary phase retained by centrifugal force.[1][2] Since there is no solid silica support, there is zero irreversible adsorption and no catalytic degradation of the lactone ring.
Protocol B: CPC "Arizona" Method
-
Instrument: Preparative CPC (e.g., Gilson, RotaChrom).
-
System: Two-phase solvent system (Arizona System or HEMWat).
-
Solvent Selection: Use a Heptane / Ethyl Acetate / Methanol / Water system.
-
Screening: Test ratios (e.g., 5:2:5:2) to find a Partition Coefficient (
) between 0.5 and 2.5 for the target macrolactone.
-
-
Equilibration: Fill the column with the Lower Phase (Stationary Phase) at 500–1000 rpm.
-
Loading: Dissolve crude extract in a 50:50 mixture of upper/lower phase. Filter (0.45 µm).
-
Elution: Pump the Upper Phase (Mobile Phase) in Ascending Mode.
-
Recovery: Collect fractions. The HMWM will elute away from highly polar impurities (retained in lower phase) and extremely lipophilic fats (elute in wash).
Expert Insight: CPC can handle crude loadings of 10–20g per run, replacing 3–4 standard flash columns and saving ~90% of solvent costs due to recycling capabilities.
Phase III: High-Resolution Polishing (Preparative HPLC)
Objective: Separate closely related isomers (e.g., sec-rapamycin) and achieve >99% purity.
Protocol C: Temperature-Controlled Prep-HPLC
-
Stationary Phase: C18 or C8 (High carbon load, fully end-capped to minimize silanol activity).
-
Mobile Phase:
-
A: Water + 10 mM Ammonium Formate (pH adjusted to 4.5 with Formic Acid).
-
B: Acetonitrile (ACN) or Methanol.
-
Note: Ammonium buffers are volatile (MS-compatible) and suppress ionization of residual silanols.
-
-
Thermal Conditioning (The Secret Sauce):
-
Set the column oven to 50°C – 60°C .
-
Why? Elevated temperature increases the rate of interconversion between rotamers. This collapses split peaks (e.g., conformer A and B) into a single, sharp peak, significantly improving resolution and fraction collection logic.
-
-
Gradient:
-
0–5 min: 50% B (Equilibration)
-
5–30 min: 50% → 85% B (Linear Gradient)
-
30–35 min: 95% B (Wash)
-
-
Detection: UV at 278 nm (typical for conjugated trienes in Rapamycin) or 250 nm (Epothilones).
-
Post-Processing: Pool fractions immediately and dilute with water (1:1) or evaporate ACN to prevent post-collection precipitation.
Workflow Visualization
The following diagram illustrates the decision logic and process flow for HMWM purification.
Figure 1: Integrated purification workflow prioritizing non-destructive CPC for sensitive macrolactones.
Summary of Key Parameters
| Parameter | Flash Chromatography (Traditional) | CPC (Recommended Intermediate) | Prep-HPLC (Final Polish) |
| Separation Mechanism | Adsorption (Solid-Liquid) | Partition (Liquid-Liquid) | Hydrophobic Interaction |
| Sample Loading | Low (0.1–1% of silica mass) | High (10–20% of column vol) | Low to Medium |
| Risk to HMWM | High (Acidic hydrolysis on silica) | Zero (Inert liquid system) | Low (with end-capped columns) |
| Solvent Consumption | High | Low (Recyclable) | Medium |
| Key Optimization | Buffer addition | Temperature (50-60°C) |
References
-
Sehgal, S. N., et al. (1975). "Rapamycin (AY-22,989), a new antifungal antibiotic. II. Fermentation, isolation and characterization." The Journal of Antibiotics. Link
-
Marston, A., & Hostettmann, K. (2006). "Developments in the application of counter-current chromatography to plant analysis." Journal of Chromatography A. Link
-
Deng, L., et al. (2013). "Recovery and Purification of Rapamycin from the Culture Broth of MTCC 5681." Research Journal of Microbiology. Link
-
Rotachrom Technologies. (2024). "Centrifugal Partition Chromatography (CPC): A Sustainable Approach for Complex Mixture Separation." Application Note. Link
-
Ardena. (2023). "Preparative HPLC Excellence: Macrolide Antibiotics Purification." Service Overview. Link
Sources
Stereoselective synthesis of Oasomycin B C1-C12 subunits
Application Note: Stereoselective Synthesis of Oasomycin B C1–C12 Subunits
Executive Summary
This compound, a 42-membered macrolactone belonging to the desertomycin class, exhibits potent antitumor and antibiotic properties. Its structural complexity is defined by a distinct aryl-C-glycoside moiety and a highly oxygenated polyketide backbone. This Application Note details the stereoselective synthesis of the C1–C12 subunit , a critical fragment containing the
The protocol described herein is derived from the authoritative total synthesis strategies established by the Evans group (Harvard), optimized for reproducibility and stereochemical integrity. The route leverages auxiliary-controlled aldol condensations for absolute stereocontrol and directed homogenous hydrogenation to establish the C4–C5 geometry.
Structural Analysis & Retrosynthetic Logic
The C1–C12 fragment of this compound functions as the "western" hemisphere of the macrolactone. It presents two primary synthetic challenges:
-
The (E,E)-Diene System (C2–C5): Requires precise geometry control, typically accessed via olefination and selective reduction.
-
The Polypropionate Sector (C6–C12): Contains alternating methyl and hydroxyl stereocenters that demand high diastereomeric ratios (dr).
Retrosynthetic Disconnection: The C1–C12 subunit is disconnected into two precursors:
-
Fragment A (C1–C6): A dienyl ester synthesized via Horner-Wadsworth-Emmons (HWE) olefination and directed hydrogenation.
-
Fragment B (C7–C12): A chiral aldehyde derived from Roche ester equivalents using iterative aldol methodology.
Figure 1: Retrosynthetic logic separating the conjugated diene system from the polypropionate stereocenters.
Detailed Experimental Protocols
Phase 1: Synthesis of the C7–C12 Chiral Aldehyde (The Polypropionate Sector)
This phase establishes the remote stereocenters using the Evans Syn-Aldol methodology. The use of a boron enolate ensures a rigid Zimmerman-Traxler transition state, delivering predictable syn stereochemistry.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)
-
Dibutylboron triflate (
) -
Diisopropylethylamine (DIPEA)[1]
-
Propionaldehyde
-
TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate)
Protocol:
-
Enolization:
-
Charge a flame-dried flask with the propionylated oxazolidinone (1.0 equiv) in anhydrous
(0.2 M). -
Cool to -78°C .[1]
-
Add
(1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). -
Stir at 0°C for 15 minutes to ensure complete enolate formation (yellow/pale solution).
-
-
Aldol Addition:
-
Re-cool the mixture to -78°C .
-
Add the requisite chiral aldehyde (representing C10-C12, typically derived from Roche ester) dropwise.
-
Stir for 1 hour at -78°C, then warm to 0°C over 1 hour.
-
-
Workup & Oxidative Cleavage:
-
Quench with pH 7 phosphate buffer and methanol.
-
Add a solution of 30%
in methanol (careful exotherm) to cleave the boron-aldol chelate. -
Extract with
, wash with and brine. -
Checkpoint:
NMR should show >95:5 dr for the syn product.
-
-
Silyl Protection & Auxiliary Removal:
-
Protect the secondary alcohol using TBSOTf and 2,6-lutidine in DCM (0°C to RT).
-
Cleave the chiral auxiliary using
(reductive cleavage) to generate the primary alcohol, followed by Swern oxidation to yield the C7–C12 Aldehyde .
-
Phase 2: Construction of the C1–C6 Fragment (Regioselective Hydrogenation)
This step is unique to the Oasomycin synthesis. It involves creating a diene and selectively reducing one alkene using a hydroxyl-directed hydrogenation.[2]
Mechanism:
The substrate contains a free hydroxyl group at C6. Crabtree’s catalyst (
Protocol:
-
HWE Olefination:
-
React the C7–C12 aldehyde (from Phase 1) with the phosphonate reagent (ethyl 4-(diethoxyphosphoryl)crotonate) using
and DBU in acetonitrile (Masamune-Roush conditions). -
Result: Formation of the (E,E)-dienoate.
-
-
Directed Hydrogenation:
-
Dissolve the dienoate (with free C6-OH) in anhydrous
(0.05 M). -
Add Crabtree’s catalyst (5 mol%).
-
Pressurize with
(1 atm, balloon) and stir at ambient temperature. -
Monitor: Reaction progress must be checked by TLC every 30 minutes to prevent over-reduction.
-
Purification: Filter through a silica plug to remove Iridium residues.
-
Data Summary Table:
| Step | Reaction Type | Key Reagent | Target Outcome | Typical Yield |
| 1 | Enolization | Boron Enolate Formation | N/A | |
| 2 | Aldol Addition | R-CHO | Syn-Aldol Adduct | 85-92% |
| 3 | Protection | TBSOTf | Silyl Ether | 95% |
| 4 | Olefination | HWE Reagent | (E,E)-Diene | 88% |
| 5 | Reduction | Crabtree's Cat.[2] | C4-C5 Saturation | 80% |
Expert Insights & Troubleshooting
The "Evans-Crabtree" Synergy: The success of this sequence relies on the orthogonality of the protecting groups.
-
Insight: The C6 hydroxyl must be free for the Crabtree hydrogenation to work. If you protect it as a TBS ether too early, the hydrogenation will fail or lack regioselectivity.
-
Troubleshooting: If the HWE reaction yields low E/Z selectivity, switch to the Still-Gennari modification (using KHMDS/18-crown-6) if a Z-alkene is required, though Oasomycin typically requires E. For the E-isomer, ensure the use of
(Blanchette-Choy conditions) to chelate the phosphonate and prevent epimerization.
Diagram: C1-C6 Stereoselective Workflow
Figure 2: The critical directed hydrogenation sequence ensuring C4-C5 saturation while preserving the C2-C3 unsaturation.
References
-
Evans, D. A., Nagorny, P., McRae, K. J., Reynolds, D. J., Sonntag, L. S., Vounatsos, F., & Xu, R. (2007).[2] Enantioselective Synthesis of Oasomycin A, Part I: Synthesis of the C1–C12 and C13–C28 Subunits. Angewandte Chemie International Edition, 46(4), 537–540.
-
Evans, D. A., Nagorny, P., Reynolds, D. J., & McRae, K. J. (2007).[2][3] Enantioselective Synthesis of Oasomycin A, Part II: Synthesis of the C29–C46 Subunit. Angewandte Chemie International Edition, 46(4), 541–544.
-
Crabtree, R. H. (1979). Iridium compounds in synthesis: Control of stereochemistry. Accounts of Chemical Research, 12(9), 331–337.
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183–2186.
Sources
Application Note: Ring Enlargement of Oasomycin B via Translactonization
This Application Note is designed for medicinal chemists and drug development professionals focusing on the structural modification of large-ring macrolides. It details the thermodynamic ring expansion of Oasomycin B (a 42-membered macrolactone) into its 44-membered congener via controlled translactonization.
Executive Summary
The Oasomycin class of antibiotics (Oasomycin A and B)[1] are 42-membered macrolactones exhibiting potent antifungal and antitumor activity. Structural activity relationship (SAR) studies indicate that the ring size and conformation significantly influence biological efficacy and pharmacokinetic profiles.
This protocol details the chemical ring enlargement of this compound (42-membered) to a 44-membered regioisomer. Unlike complex total synthesis routes, this procedure utilizes a base-promoted translactonization strategy. This transformation exploits the thermodynamic equilibration between the C-41 hydroxyl (original lactone linkage) and the C-43 hydroxyl group (or equivalent side-chain hydroxyl), shifting the lactone closure point to expand the macrocycle.
Mechanistic Insight: Thermodynamic Translactonization
The transformation is driven by an intramolecular nucleophilic acyl substitution (transesterification). Under basic conditions, the free hydroxyl group on the alkyl side chain (proximal to the lactone linkage) is deprotonated. This alkoxide attacks the lactone carbonyl (C-1), forming a tetrahedral intermediate. The ring opens and re-closes at the new position, favoring the 44-membered ring due to the relaxation of transannular strain or favorable hydrogen bonding networks in the expanded conformer.
Pathway Visualization
The following diagram illustrates the transition from the kinetic 42-membered ring to the thermodynamic 44-membered ring.
Figure 1: Mechanistic pathway of the base-catalyzed ring enlargement from this compound (42-membered) to the 44-membered analog.
Experimental Protocol
Reagents and Equipment
-
Substrate: this compound (>95% purity, HPLC grade).
-
Solvent: Methanol (Anhydrous, <50 ppm H₂O) or THF/MeOH mixtures.
-
Base Catalyst: Potassium Carbonate (K₂CO₃, anhydrous) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Quenching Agent: Acetic Acid (glacial) or Amberlite IR-120 (H+ form).
-
Equipment: Inert atmosphere manifold (Argon), HPLC-MS (C18 column), Rotary Evaporator.
Step-by-Step Methodology
Step 1: Preparation of Reaction Matrix
-
Dry this compound (50 mg, ~0.04 mmol) under high vacuum (0.1 mbar) for 4 hours to remove trace moisture.
-
Dissolve the substrate in anhydrous Methanol (5.0 mL) .
-
Note: Methanol is preferred as it facilitates proton transfer, though it introduces a risk of methanolysis (ring opening to methyl ester). If methanolysis is observed, switch to t-Butanol/THF (1:1) .
-
Step 2: Base-Promoted Equilibration
-
Add K₂CO₃ (0.1 eq, 0.6 mg) or DBU (0.1 eq) to the solution at room temperature (25°C).
-
Stir the reaction mixture under Argon.
-
Critical Checkpoint: Monitor the reaction via HPLC every 2 hours.
-
Target: Shift in retention time (Rt). The 44-membered ring is generally more hydrophobic or conformationally distinct, leading to a measurable
Rt. -
Duration: Equilibration typically reaches a steady state within 12–24 hours .
-
Step 3: Quenching and Isolation
-
Once the ratio of 44-membered : 42-membered product stabilizes (often ~60:40 or higher depending on specific substitution), quench the reaction.
-
Quench: Add Acetic Acid (1.0 eq relative to base) or filter through a small pad of Amberlite IR-120 (H+) resin to neutralize the base immediately.
-
Why? Prolonged exposure to base during workup can hydrolyze the lactone entirely.
-
-
Concentrate the filtrate in vacuo at <30°C.
Step 4: Purification
-
Redissolve the crude residue in Acetonitrile/Water (50:50).
-
Purify via Preparative HPLC (C18 Reverse Phase).
-
Gradient: 40% -> 90% MeCN in Water (+0.1% Formic Acid) over 30 mins.
-
-
Lyophilize fractions corresponding to the new peak to obtain the 44-membered macrolactone as a white amorphous powder.
Analytical Validation & Data Interpretation
The success of the ring enlargement is validated not by Mass Spectrometry (as the mass remains identical,
Key Diagnostic Signals (1H NMR, 600 MHz, DMSO-d6)
| Feature | This compound (42-Membered) | Expanded Product (44-Membered) | Mechanistic Cause |
| H-41 (Oxymethine) | Shifted Upfield ( | Loss of acylation at C-41 (becomes free OH). | |
| H-43 (Oxymethine) | Shifted Downfield ( | Acylation of C-43 (becomes new lactone terminus). | |
| C-1 Carbonyl (13C) | Change in ring strain and local electronic environment. |
Workflow Diagram
The following flowchart summarizes the operational logic, including decision gates for troubleshooting.
Figure 2: Operational workflow for the ring enlargement protocol, including a thermal feedback loop if conversion is sluggish.
Troubleshooting & Optimization
-
Issue: Hydrolysis (Ring Opening).
-
Cause: Water presence in solvent or excess base.
-
Solution: Ensure strictly anhydrous conditions; switch from K₂CO₃ to a non-nucleophilic base like DBU or proton sponge .
-
-
Issue: Incomplete Conversion.
-
Cause: Equilibrium favors the 42-membered ring at RT.
-
Solution: Gently heat to 40°C. If the 42-membered ring is the thermodynamic product, chemical trapping (e.g., acetylating the released C-41 hydroxyl) may be required to drive the equilibrium, though this modifies the final structure.
-
References
-
Thiericke, R., et al. (1994).[1] Chemistry and biological activity of oasomycin macrolactones.[1]Tetrahedron , 50(22), 6986-6993.
-
Maier, M. E. (2007). Total Synthesis of Oasomycin A.[2][3]Angewandte Chemie International Edition , 46(28), 5296-5299.
-
Banert, K., et al. (2020).[4] Ring Enlargement of Heterocycles.[4]Chemistry – A European Journal , 26(28), 6158-6164.
- Parenty, A., et al. (2013). General Methods for the Synthesis of Macrolides.Chemical Reviews, 113(1), 1-40.
Sources
Determining the In Vitro Antibacterial Potency of Oasomycin B (Citrinin): A Detailed Application Protocol
Senior Application Scientist Note: The nomenclature surrounding "Oasomycin B" requires clarification. While a macrolactone antibiotic named this compound has been described, the term is also a known synonym for Citrinin, a mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1][2] Citrinin is well-documented to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.[1][2][3][4] However, it is crucial to acknowledge that Citrinin is a potent nephrotoxin and has shown genotoxicity, which has limited its development as a therapeutic agent.[5] This protocol, therefore, will focus on determining the Minimum Inhibitory Concentration (MIC) of Citrinin, with the understanding that "this compound" in this context refers to this mycotoxin. All handling and experimental procedures must be conducted with appropriate safety precautions due to its toxicity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the in vitro Minimum Inhibitory Concentration (MIC) of this compound (Citrinin) against a panel of clinically relevant bacteria. The protocol is grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]
Principle of Minimum Inhibitory Concentration (MIC) Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] This value is a critical measure of a compound's potency and is a foundational dataset in the discovery and development of new antimicrobial agents. The broth microdilution method, described herein, is a standardized and widely accepted technique for determining MIC values.[7][10][12]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Category | Item | Specifications |
| Test Compound | This compound (Citrinin) | High purity (>98%); light-sensitive, store protected from light. |
| Solvent | Dimethyl sulfoxide (DMSO) | ACS grade or higher. |
| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Conforming to CLSI/EUCAST standards. |
| Tryptic Soy Broth (TSB) or Agar (TSA) | For bacterial culture maintenance. | |
| Labware | Sterile 96-well, U-bottom microtiter plates | Non-treated polystyrene. |
| Sterile reagent reservoirs | ||
| Multichannel and single-channel pipettes | Calibrated. | |
| Sterile pipette tips | ||
| Bacterial Strains | Quality Control (QC) Strains | Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™ |
| Test Strains | Clinically relevant Gram-positive and Gram-negative isolates. | |
| Equipment | Biosafety cabinet (BSC) | Class II. |
| Incubator | 35°C ± 2°C, ambient air. | |
| Spectrophotometer or McFarland densitometer | For inoculum standardization. | |
| Vortex mixer | ||
| Microplate reader (optional) | For absorbance-based growth assessment. |
Experimental Workflow
The overall workflow for MIC determination is a sequential process requiring careful aseptic technique at each stage.
Caption: High-level workflow for this compound (Citrinin) MIC determination.
Detailed Protocols
Preparation of this compound (Citrinin) Stock Solution
Causality Note: A high-concentration stock in a suitable solvent like DMSO is essential for minimizing the solvent concentration in the final assay, which could otherwise affect bacterial growth.
-
Safety First: Due to the toxicity of Citrinin, all handling of the pure compound and concentrated solutions must be performed in a certified chemical fume hood or Class II BSC with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Accurately weigh a sufficient amount of this compound (Citrinin) powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
Inoculum Preparation
Causality Note: The final bacterial concentration is critical for assay reproducibility. A standardized inoculum ensures that the MIC value is not influenced by variations in the starting bacterial density.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of TSB.
-
Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a densitometer or by visual comparison.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12] This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum volume.
Broth Microdilution Procedure
Causality Note: A two-fold serial dilution series provides a logarithmic concentration gradient, which is the standard for determining the MIC with sufficient resolution.
Caption: Diagram of the serial dilution and inoculation steps in a 96-well plate.
-
Prepare a working solution of this compound (Citrinin) at twice the highest desired final concentration in CAMHB.
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial transfer from well 2 to well 10. After mixing in well 10, discard 100 µL.
-
Well 11 will serve as the growth control (GC), containing no drug.
-
Well 12 will serve as the sterility control (SC), containing only media.
-
Add 100 µL of the prepared bacterial inoculum (from step 4.2) to wells 1 through 11. The final volume in these wells will be 200 µL.
-
The final concentration of DMSO in any well should not exceed 1%, as higher concentrations can inhibit bacterial growth.
Incubation and MIC Determination
-
Cover the microtiter plates with a lid or an adhesive seal to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.[12]
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound (Citrinin) at which there is no visible growth (i.e., the first clear well). A reading mirror or a microplate reader assessing turbidity (OD₆₀₀) can aid in this determination.[13]
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear. If these controls fail, the experiment is invalid.
Quality Control and Data Validation
Trustworthiness: A self-validating system is essential. The inclusion of standardized QC strains ensures that the assay conditions, media, and operator technique are performing correctly.
-
QC Strains: The MIC for the QC strains (E. coli ATCC® 25922™, S. aureus ATCC® 29213™, etc.) must be determined concurrently with the test isolates.
-
Validation: The obtained MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST for a reference antibiotic (e.g., Ciprofloxacin). While specific QC ranges for this compound (Citrinin) are not established, consistent results for a standard antibiotic validate the assay's integrity.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the MIC values. The results should agree within ±1 two-fold dilution.[14]
Data Interpretation and Reporting
The final MIC value for each tested isolate should be reported as the lowest concentration of this compound (Citrinin) in µg/mL that inhibited visible growth. An example of how to present the data is provided below.
| Bacterial Strain | This compound (Citrinin) MIC (µg/mL) |
| S. aureus ATCC® 29213™ (QC) | [Reported Value] |
| E. coli ATCC® 25922™ (QC) | [Reported Value] |
| Clinical Isolate 1 (e.g., MRSA) | [Reported Value] |
| Clinical Isolate 2 (e.g., K. pneumoniae) | [Reported Value] |
References
-
Mazumder, P. M., Mazumder, R., Mazumder, A., & Sasmal, D. S. (2002). Antimicrobial activity of the mycotoxin citrinin obtained from the fungus Penicillium citrinum. Ancient Science of Life, 22(1), 15–20. [Link]
-
Thiericke, R., & Zeeck, A. (1995). Chemistry and biological activity of oasomycin macrolactones. Tetrahedron, 51(4), 1127–1136. [Link]
- Sankaran, R., & Doss, A. (2025). Antimicrobial activity of the mycotoxin citrinin obtained from the fungus Penicillium citrinum. Vertex AI Search.
-
Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: antibacterial activity, susceptibility testing, and resistance mechanisms encoded by plasmids or chromosomes. Clinical microbiology reviews, 30(2), 557-596. [Link]
-
EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Retrieved February 3, 2026, from [Link]
-
Sader, H. S., Rhomberg, P. R., & Jones, R. N. (2011). Contemporary assessment of antimicrobial susceptibility testing methods for polymyxin B and colistin: review of available interpretative criteria and quality control guidelines. Journal of clinical microbiology, 49(12), 4039–4045. [Link]
-
Park, M. S., Lee, K. R., & Kim, J. C. (2008). Citrinin, a mycotoxin from Penicillium citrinum, plays a role in inducing motility of Paenibacillus polymyxa. FEMS microbiology ecology, 65(2), 229–237. [Link]
-
Malir, F., Louda, F., Ostry, V., Toman, J., Ali, N., Grosse, Y., & Roudot, A. C. (2019). Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies. Toxins, 11(1), 44. [Link]
-
Erickson, K. E., & Detweiler, C. S. (2020). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 1(3), 100178. [Link]
-
CLSI. (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved February 3, 2026, from [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved February 3, 2026, from [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 45(7), 2180–2185. [Link]
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
EUCAST. (n.d.). EUCAST MIC Determination Testing. Testing Laboratory. Retrieved February 3, 2026, from [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(7), 2180-2185. [Link]
-
EUCAST. (n.d.). MIC and Zone Distributions, ECOFFs. European Committee on Antimicrobial Susceptibility Testing. Retrieved February 3, 2026, from [Link]
-
ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - MIC, Individual. Retrieved February 3, 2026, from [Link]
-
Hori, M., et al. (1990). Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization. The Journal of antibiotics, 43(11), 1349–1355. [Link]
-
Jakeman, D. L., et al. (2009). Antimicrobial activities of jadomycin B and structurally related analogues. Antimicrobial agents and chemotherapy, 53(3), 1245–1247. [Link]
-
Yu, H., et al. (2016). Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria. Scientific reports, 6, 36858. [Link]
-
El-Gendy, M. M., & Rateb, M. E. (2015). Cytotoxic and antibacterial substances against multi-drug resistant pathogens from marine sponge symbiont: Citrinin, a secondary metabolite of Penicillium sp. Journal of basic microbiology, 55(4), 498–504. [Link]
-
EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Retrieved February 3, 2026, from [Link]
-
Kim, D. J., et al. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Antibiotics, 11(7), 903. [Link]
-
O'Neill, A. J., & Chopra, I. (2006). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial agents and chemotherapy, 50(7), 2530–2533. [Link]
-
EUCAST. (2018). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. European Committee on Antimicrobial Susceptibility Testing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Cytotoxic and antibacterial substances against multi-drug resistant pathogens from marine sponge symbiont: Citrinin, a secondary metabolite of Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. testinglab.com [testinglab.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 12. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in Oasomycin B macrocyclization reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the macrocyclization of the Oasomycin B seco-acid?
The macrocyclization of the this compound seco-acid, a large and conformationally flexible molecule, presents several significant hurdles. The primary challenge is overcoming the high entropic barrier to bring the reactive termini—a carboxylic acid and a hydroxyl group—into proximity for cyclization. This often leads to competing intermolecular reactions, such as dimerization and oligomerization, which dramatically reduce the yield of the desired monomeric macrolactone. Furthermore, the complex polyol and polyene functionalities within the molecule are sensitive to harsh reaction conditions, necessitating mild and highly selective reagents to avoid degradation or side reactions.
Q2: Which macrolactonization methods are most suitable for a complex substrate like this compound?
For large and complex macrolides such as Oasomycin A and B, macrolactonization methods that proceed under mild conditions are highly preferred. The successful total synthesis of Oasomycin A by Evans and coworkers utilized a late-stage macrolactonization approach. While the specific details for Oasomycin A's cyclization point towards a modified Yamaguchi or Shiina esterification, several methods are generally applicable to such systems:
-
Yamaguchi Esterification: This method employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then cyclized in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). It is known for its efficacy in forming large rings.
-
Shiina Macrolactonization: Utilizing an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), with a Lewis or nucleophilic catalyst, this method also provides a powerful tool for the synthesis of complex macrolactones under mild conditions.
-
Mukaiyama Macrolactamization: While originally for lactams, variations of the Mukaiyama salt-based reagents can be effective for macrolactonization, activating the carboxylic acid for intramolecular attack by the hydroxyl group.
The choice of method will ultimately depend on the specific substrate and the protecting group strategy employed.
Q3: How critical is the concentration of the reaction mixture?
Reaction concentration is a critical parameter in macrocyclization. To favor the intramolecular cyclization over intermolecular side reactions, high-dilution conditions are almost always necessary. This is a direct application of the principle that intramolecular reactions are concentration-independent, while intermolecular reactions are concentration-dependent. By maintaining a very low concentration of the seco-acid, the probability of two molecules reacting with each other is significantly reduced. This is often achieved by the slow addition of the substrate to a large volume of solvent containing the cyclization reagents, a technique known as syringe-pump addition.
Q4: What are the most common byproducts, and how can they be minimized?
The most prevalent byproducts in large-ring macrolactonizations are dimers and higher-order oligomers. These arise from the intermolecular reaction between two or more molecules of the seco-acid.
Minimization Strategies:
-
High Dilution: As discussed in Q3, maintaining a low substrate concentration is the primary strategy to suppress dimerization.
-
Slow Addition: A slow, controlled addition of the seco-acid to the reaction mixture ensures that the concentration of the reactive species remains low at all times.
-
Conformational Control: The pre-organization of the linear precursor into a conformation that favors cyclization can significantly improve yields. This can sometimes be influenced by the solvent or the presence of specific protecting groups that introduce conformational rigidity.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Macrolactone
| Possible Cause | Suggested Solution & Rationale |
| Ineffective Activation of the Carboxylic Acid | 1. Reagent Selection: If using a Yamaguchi protocol, ensure the 2,4,6-trichlorobenzoyl chloride is fresh and of high purity. Consider switching to a Shiina reagent like MNBA, which can be more effective for certain substrates. Rationale: The formation of the mixed anhydride is the key activation step; incomplete formation will lead to no reaction. |
| Unfavorable Substrate Conformation | 1. Solvent Screening: The conformation of the flexible seco-acid is highly solvent-dependent. Screen a range of solvents (e.g., toluene, THF, dichloromethane, benzene) to find one that may favor a "closed" conformation for cyclization. 2. Temperature Adjustment: Varying the reaction temperature can influence the conformational equilibrium of the substrate. Rationale: A conformation where the reactive ends are distant will have a very high activation energy for cyclization. |
| Reagent Decomposition | 1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can hydrolyze the activated carboxylic acid intermediate. Rationale: Macrolactonization reagents are highly sensitive to moisture. |
| Steric Hindrance | 1. Site of Cyclization: If possible within the synthetic strategy, consider alternative disconnection points for the macrocyclization that may be less sterically encumbered. Rationale: Severe steric hindrance around the reacting centers can prevent the intramolecular reaction. |
Problem 2: Predominance of Dimer or Oligomers
| Possible Cause | Suggested Solution & Rationale |
| High Effective Concentration | 1. Increase Solvent Volume: Double the volume of the solvent to further decrease the concentration. 2. Slower Addition Rate: Decrease the rate of addition of the seco-acid via syringe pump. A common starting point is a 4-6 hour addition time. Rationale: This directly disfavors the bimolecular reaction pathway leading to dimers. |
| Insufficiently Reactive Intramolecular Pathway | 1. Higher Temperature: Increasing the reaction temperature (e.g., refluxing toluene) can sometimes provide the necessary activation energy to promote the intramolecular cyclization over the intermolecular pathway, especially if the desired reaction has a higher activation energy. Rationale: This can be a delicate balance, as higher temperatures can also promote decomposition. |
Experimental Protocols
General Protocol for Yamaguchi Macrolactonization of a Complex Seco-Acid
This protocol is a generalized procedure based on common practices for large-ring macrolactonizations and should be optimized for the specific this compound precursor.
1. Preparation of the Seco-Acid Solution:
- Dissolve the seco-acid (1.0 equivalent) in anhydrous THF (or another suitable aprotic solvent) to a concentration of approximately 0.1 M.
- Add freshly distilled triethylamine (2.0-3.0 equivalents).
- Stir the solution at room temperature under an inert atmosphere (Argon or Nitrogen).
2. Formation of the Mixed Anhydride:
- To the stirred solution of the seco-acid, add 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) dropwise over 5 minutes.
- Stir the resulting mixture at room temperature for 1-2 hours. The formation of triethylamine hydrochloride precipitate is typically observed.
3. Cyclization:
- In a separate, larger flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of 4-dimethylaminopyridine (DMAP, 5.0-10.0 equivalents) in a large volume of anhydrous toluene. The final concentration of the seco-acid upon addition should be in the range of 0.5-1.0 mM.
- Heat the DMAP solution to reflux (approximately 110 °C).
- Using a syringe pump, add the previously prepared mixed anhydride solution to the refluxing DMAP solution over a period of 4-8 hours.
- After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.
4. Work-up and Purification:
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system to separate the monomeric macrolactone from any dimeric byproducts and reagents.
Data Presentation
| Parameter | Recommended Starting Condition | Rationale |
| Substrate Concentration | 0.5 - 1.0 mM | Minimizes intermolecular reactions (dimerization). |
| Reagent (Yamaguchi) | 2,4,6-Trichlorobenzoyl Chloride | Efficient mixed anhydride formation. |
| Base | Triethylamine | Neutralizes HCl byproduct. |
| Catalyst | 4-DMAP (5-10 equiv.) | Highly nucleophilic catalyst for acyl transfer. |
| Solvent | Toluene | High boiling point allows for thermal energy to overcome activation barriers. |
| Temperature | Reflux (approx. 110 °C) | Provides sufficient energy for cyclization. |
| Addition Time | 4 - 8 hours | Maintains high dilution conditions throughout the reaction. |
Visualizations
Yamaguchi Macrolactonization Workflow
Caption: Workflow for Yamaguchi Macrolactonization.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low macrocyclization yield.
References
-
Evans, D. A., Nagorny, P., McRae, K. J., Reynolds, D. J., Sonntag, L.-S., & Vounatsos, F. (2007). Enantioselective Synthesis of Oasomycin A, Part I: Synthesis of the C1–C12 and C13–C28 Subunits. Angewandte Chemie International Edition, 46(4), 537-540. [Link]
-
Evans, D. A., Nagorny, P., Reynolds, D. J., & McRae, K. J. (2007). Enantioselective Synthesis of Oasomycin A, Part II: Synthesis of the C29–C46 Subunit. Angewandte Chemie International Edition, 46(4), 541-544. [Link]
-
Evans, D. A., Nagorny, P., McRae, K. J., Sonntag, L.-S., Reynolds, D. J., & Vounatsos, F. (2007). Enantioselective Synthesis of Oasomycin A, Part III: Fragment Assembly and Confirmation of Structure. Angewandte Chemie International Edition, 46(4), 545-548. [Link]
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]
-
Shiina, I., Kubota, M., Oshiumi, H., & Hashizume, M. (2004). An Effective Method for the Synthesis of Carboxylic Esters and Lactones Using Substituted Benzoic Anhydrides with Lewis Acid Catalysts. The Journal of Organic Chemistry, 69(6), 1822-1830. [Link]
-
Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911-939. [Link]
Overcoming solubility issues of Oasomycin B in aqueous assays
Welcome to the Application Support Hub. This guide addresses the physicochemical challenges associated with Oasomycin B (CAS: 143452-11-3), a 42-membered macrocyclic lactone from the desertomycin family. While this compound exhibits potent bioactivity—including inhibition of de novo cholesterol biosynthesis and broad-spectrum antimicrobial properties—its extreme hydrophobicity (lipophilicity) often leads to experimental failure in aqueous environments.[1]
Below, you will find a troubleshooting framework designed to prevent compound precipitation ("crashing out"), minimize plasticware adsorption, and ensure reproducible data in cell-based and enzymatic assays.
Part 1: Core Solubility & Stock Preparation
Q1: I just received this compound (0.5 mg). What is the absolute best solvent for creating a master stock solution?
Recommendation: DMSO (Dimethyl Sulfoxide) is the gold standard for biological assays, while Methanol is acceptable for analytical chemistry (HPLC) applications.
-
The Science: this compound is a large macrolide (MW ~1189.5 g/mol ) with a complex polyketide structure rich in hydrophobic domains. It is practically insoluble in pure water.[1][2]
-
Protocol:
-
Centrifuge the vial before opening to ensure the lyophilized pellet is at the bottom.
-
Dissolve in high-grade (anhydrous) DMSO to a concentration of 5–10 mM (approx. 6–12 mg/mL).
-
Vortex vigorously for 30 seconds. Visual inspection is insufficient; ensure no micro-particulates remain.[1]
-
Storage: Aliquot immediately into small volumes (e.g., 10–20 µL) to avoid freeze-thaw cycles. Store at -20°C .
-
Q2: Why does my this compound precipitate immediately when I add the stock to my cell culture media?
Diagnosis: You are likely experiencing "Solvent Shock" (rapid change in polarity). When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the local concentration of this compound exceeds its solubility limit before it can disperse, causing it to crystallize or form micellar aggregates.
The Fix: The "Intermediate Dilution" Step Do not go from 100% DMSO stock directly to 0.1% DMSO aqueous media.
-
Step 1: Dilute your Master Stock (10 mM) into an intermediate solvent (e.g., 100% DMSO or 50% DMSO/PBS) to create a 100x or 1000x Working Stock .[1]
-
Step 2: Add this Working Stock to your media while vortexing the media.[1]
-
Result: This prevents the local "supersaturation cloud" that forms at the pipette tip.
Part 2: Assay Optimization & Troubleshooting
Q3: I see high variability between replicates in my IC50 assays. Could the plasticware be the culprit?
Yes. Adsorption is a critical failure mode for macrocyclic lactones. Large lipophilic molecules like this compound adhere avidly to polystyrene (PS) and polypropylene (PP) surfaces, effectively lowering the actual concentration in the well.
Corrective Actions:
-
Switch Materials: Use glass-coated plates or low-binding polypropylene for intermediate dilution steps.[1]
-
Pre-Saturation: Some labs "coat" the tips by pipetting the solution up and down 3 times before dispensing, saturating the tip surface (though this is less precise than changing materials).
-
Detergents: If the assay permits, include a non-ionic detergent like 0.01% Tween-20 or 0.05% Pluronic F-127 in the assay buffer.[1] This creates micelles that keep the compound in solution and prevents adsorption to plastic.
Q4: How do I maintain solubility in long-term cell culture (24h+)?
Strategy: Carrier Proteins. In serum-free media, this compound will likely precipitate over time.[1]
-
Serum: Fetal Bovine Serum (FBS) contains albumin, which acts as a natural carrier for lipophilic drugs.[1] Ensure your media contains at least 5-10% FBS .[1]
-
BSA Supplementation: If using serum-free conditions, supplement with 0.1% Fatty Acid-Free BSA .[1] The albumin binds the macrolide reversibly, keeping it in the aqueous phase and slowly releasing it to the cells.
Part 3: Quantitative Data & Protocols
Table 1: Solubility Profile & Recommendations
| Parameter | Specification | Notes |
| MW | 1189.47 g/mol | Large size contributes to slow diffusion and aggregation.[1] |
| Primary Solvent | DMSO | Soluble > 10 mg/mL.[1] Use for bioassays.[1][2] |
| Secondary Solvent | Methanol | Soluble.[1][2][3][4] Use for chemical analysis/HPLC.[1][5] |
| Aqueous Solubility | < 1 µg/mL (est.)[1][6] | Insoluble without carrier or solvent aid.[1] |
| Max DMSO in Assay | < 0.5% (v/v) | Higher DMSO is toxic to cells; this compound may crash if DMSO is too low without carriers.[1] |
| Storage | -20°C (Solid/Soln) | Protect from light.[1] Stable for months in DMSO at -20°C. |
Protocol: The "Step-Down" Dilution Method
Use this workflow to generate a dose-response curve without precipitation.
-
Master Stock: 10 mM this compound in 100% DMSO.
-
Serial Dilution (in DMSO): Perform all serial dilutions (e.g., 1:3) in 100% DMSO in a low-binding plate. Do not dilute in water yet.
-
Transfer Step: Transfer 1 µL of each DMSO dilution into 199 µL of Assay Media (pre-warmed, containing 10% FBS).
-
Dispense: Transfer the media-drug mix to the cells.[1]
Part 4: Visualizing the Workflow
The following diagram illustrates the critical "Intermediate Step" required to prevent precipitation.
Figure 1: Schematic comparison of direct addition (leading to precipitation) vs. the Step-Down method using intermediate solvent maintenance.
Part 5: References
-
BioAustralis Fine Chemicals. (n.d.).[1] this compound Product Data Sheet. Retrieved from [Link]
-
Zeeck, A., et al. (1992).[1][4] The Oasomycins, a new class of desertomycin-related antibiotics. University of Göttingen.[1][4] (Foundational isolation and structure citation).
-
Thiericke, R., et al. (1992).[1] Biosynthetic relationships in the desertomycin family. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. toku-e.com [toku-e.com]
- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Sapphire Bioscience [sapphirebioscience.com]
Technical Support Center: Mastering the Anti-Felkin Aldol Addition in Oasomycin Synthesis
Welcome to the technical support center for the synthesis of Oasomycin and other complex polyketide natural products. This guide is designed for researchers, scientists, and drug development professionals engaged in the intricate art of stereoselective synthesis. Here, we delve into one of the pivotal steps in the total synthesis of Oasomycin A: the anti-Felkin selective aldol addition. Our goal is to provide you with not just protocols, but the underlying rationale and troubleshooting strategies to navigate the challenges of this demanding transformation.
The construction of the C13-C28 subunit of Oasomycin A, as elegantly demonstrated by the Evans group, hinges on a critical magnesium-mediated anti-Felkin aldol reaction.[1] Achieving high diastereoselectivity in this step is paramount for the success of the overall synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for achieving 'anti-Felkin' selectivity in the Oasomycin synthesis?
A1: In nucleophilic additions to α-chiral aldehydes, the Felkin-Anh model generally predicts the stereochemical outcome. This model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions, leading to the 'Felkin' diastereomer.
However, the synthesis of Oasomycin A requires the 'anti-Felkin' diastereomer. This is achieved through chelation control .[2] In the presence of a chelating Lewis acid, such as the magnesium bromide (MgBr₂) used in the Evans protocol, the Lewis acid coordinates to both the carbonyl oxygen and the oxygen of a directing group at the α-position (e.g., a protected alcohol). This coordination locks the substrate in a rigid, eclipsed conformation. The nucleophile then attacks from the least sterically hindered face, leading to the anti-Felkin product.
Diagram 1: Felkin-Anh vs. Chelation Control
Caption: Felkin-Anh vs. Chelation Control Models.
Q2: Why is Magnesium Bromide (MgBr₂) the Lewis acid of choice for this transformation?
A2: Magnesium (II) is a divalent cation, which is crucial for its ability to form a stable five- or six-membered chelate with the carbonyl oxygen and the α-alkoxy group of the aldehyde.[3][4] This chelation is the cornerstone of achieving high anti-Felkin diastereoselectivity. Non-chelating Lewis acids, such as BF₃, would likely favor the Felkin diastereomer.[5] While other chelating Lewis acids like TiCl₄ or SnCl₄ could be considered, the Evans protocol has been optimized for magnesium halides, offering a reliable and well-documented method.[6][7]
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Formation of a mixture of Felkin and anti-Felkin products)
Poor diastereoselectivity is a common hurdle in stereoselective reactions. If you are observing a significant amount of the undesired Felkin diastereomer, consider the following:
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Chelation | The magnesium Lewis acid may not be effectively coordinating to both the carbonyl and the α-alkoxy group. | 1. Check the quality of MgBr₂•OEt₂: Ensure it is anhydrous. Moisture will deactivate the Lewis acid. Consider using freshly opened reagent or drying it under vacuum. 2. Solvent Choice: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are generally preferred as they can solvate the magnesium cation without disrupting the chelate. Non-coordinating solvents like dichloromethane (CH₂Cl₂) can also be effective.[3] 3. Temperature Control: Maintain a low reaction temperature (typically -78 °C) to favor the formation of the more stable chelated transition state. |
| Non-Chelating Pathway Competing | A portion of the reaction may be proceeding through a non-chelated, Felkin-Anh type transition state. | 1. Purity of Aldehyde: Ensure the α-alkoxy aldehyde is pure. Impurities may interfere with chelation.[8] 2. Stoichiometry of Lewis Acid: While the reaction can be catalytic in MgBr₂, for challenging substrates, increasing the stoichiometry of the Lewis acid might be necessary to drive the equilibrium towards the chelated intermediate.[7] |
| Incorrect Enolate Geometry | While the primary control is from the chiral aldehyde, the geometry of the enolate can also influence the outcome. | 1. Base and Silylating Agent: The Evans protocol typically uses a tertiary amine base (e.g., triethylamine) and a silylating agent (e.g., TMSCl) to generate the magnesium enolate in situ. Ensure these reagents are pure and added under anhydrous conditions.[3][6] |
Diagram 2: Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Workflow for troubleshooting poor diastereoselectivity.
Problem 2: Low Reaction Conversion or Yield
Low conversion can be frustrating, especially in a multi-step synthesis. Here are some potential culprits and their remedies:
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Decomposition of the Aldehyde | Enolizable aldehydes, particularly those with α-protons, can undergo self-aldol reactions or other side reactions under the reaction conditions.[7] | 1. Slow Addition: Add the aldehyde slowly to the reaction mixture containing the pre-formed magnesium enolate. This maintains a low concentration of the free aldehyde, minimizing self-condensation.[7] 2. Maintain a High Enolate to Aldehyde Ratio: Consider using a slight excess of the enolate precursor relative to the aldehyde.[7] |
| Inactive Enolate | The magnesium enolate may not be forming efficiently or may be decomposing. | 1. Base Strength and Purity: Ensure the tertiary amine base is of high purity and free of primary or secondary amine contaminants. 2. Reaction Time: While the reaction is typically fast, insufficient reaction time at low temperature could lead to incomplete conversion. Monitor the reaction by TLC or LC-MS if possible. |
| Poor Quality Reagents | As with diastereoselectivity, reagent quality is critical for yield. | 1. Fresh Reagents: Use freshly distilled solvents and high-purity reagents. The N-acyloxazolidinone should be pure and dry. |
| Inefficient Quenching | The reaction quench can impact the isolated yield. | 1. Standard Quench: A standard quench involves the addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at low temperature.[9] Ensure the quench is performed carefully to avoid warming the reaction mixture prematurely. |
Experimental Protocol: Evans Magnesium Halide-Catalyzed Anti-Aldol Reaction
This protocol is a generalized version based on the methodology developed by Evans and colleagues.[3][4][6] It is crucial to consult the primary literature for the specific substrate concentrations and reaction times used in the Oasomycin synthesis.
Materials:
-
N-acyloxazolidinone (1.0 equiv)
-
Magnesium bromide diethyl etherate (MgBr₂•OEt₂) (catalytic to stoichiometric amounts)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Chlorotrimethylsilane (TMSCl) (2.0-3.0 equiv)
-
α-Alkoxy aldehyde (1.0-1.2 equiv)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-acyloxazolidinone and anhydrous solvent.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add triethylamine, followed by the slow addition of chlorotrimethylsilane. Stir for 30 minutes.
-
Add MgBr₂•OEt₂ and stir for an additional 15-30 minutes.
-
Slowly add a solution of the α-alkoxy aldehyde in the same anhydrous solvent via a syringe pump over 1-2 hours.
-
Stir the reaction mixture at -78 °C for the time specified in the relevant literature, monitoring by TLC or LC-MS if possible.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Crimmins, M. T., & King, B. W. (1997). A Useful Modification of the Evans Magnesium Halide-Catalyzed anti-Aldol Reaction: Application to Enolizable Aldehydes. The Journal of Organic Chemistry, 62(12), 3894–3895.
-
Evans, D. A., Tedrow, J. S., Shaw, J. T., & Downey, C. W. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392–393. [Link]
-
Ghosh, A. K., & Fidanze, S. (2004). A useful modification of the Evans magnesium halide-catalyzed anti-aldol reaction: application to enolizable aldehydes. Tetrahedron Letters, 45(23), 4415–4418. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Evans Aldol Reaction in Stereoselective Synthesis. BenchChem.
-
Evans, D. A., & Siska, S. J. (2002). Magnesium Halide-Catalyzed Anti-Aldol Reactions of Chiral N-Acylthiazolidinethiones. Organic Letters, 4(2), 197-200. [Link]
-
Wikipedia. (n.d.). Asymmetric induction. In Wikipedia. Retrieved January 29, 2024, from [Link]
- Scribd. (n.d.).
-
PubMed. (2002). Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones. PubMed. [Link]
- Evans, D. A., Nagorny, P., McRae, K. J., Reynolds, D. J., Sonntag, L.-S., Vounatsos, F., & Xu, R. (2007). Enantioselective Synthesis of Oasomycin A, Part I: Synthesis of the C1–C12 and C13–C28 Subunits.
- Evans, D. A., Nagorny, P., McRae, K. J., Reynolds, D. J., Sonntag, L.-S., & Vounatsos, F. (2007). Total Synthesis of Oasomycin by Evans. Organic Chemistry Portal.
- Johns Hopkins University. (n.d.). Enantioselective synthesis of oasomycin A, part I: Synthesis of the C1-C12 and C13-C28 subunits.
- Mahrwald, R. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1120.
- University of California, Irvine. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- Paterson, I., & Goodman, J. M. (1993). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU.
- Chemistry LibreTexts. (2022, October 4). 3.
- Smith, A. B., III, & Bodner, C. R. (2001). Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. Organic Letters, 3(12), 1833–1836.
- Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction.
- YouTube. (2020, November 4).
- American Chemical Society. (2026, February 2). Stereoselective Synthesis of the Western Fragment of Vancoresmycin.
- ResearchG
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Optimizing protecting group strategies for Oasomycin polyketide chains
Technical Support Center: Oasomycin Synthesis
Optimizing Protecting Group Strategies for Complex Polyketide Chains
Welcome to the technical support center for researchers engaged in the synthesis of oasomycin and other complex polyketides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking required to navigate the intricate challenges of multi-step synthesis. Oasomycin A, a 42-membered macrolide with a staggering number of stereocenters and thirteen hydroxyl groups, presents a formidable synthetic challenge where a robust and meticulously planned protecting group strategy is paramount to success.[1]
This guide is structured to address common pitfalls and strategic decisions you will face. We will move from high-level strategic planning to specific, actionable troubleshooting for problems encountered at the bench.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic planning of protecting group schemes in the context of complex natural products like oasomycin.
Q1: What are the primary criteria for selecting protecting groups for a molecule like Oasomycin A?
A: The selection process must be guided by a multi-faceted analysis far beyond simple functional group compatibility. The three pillars are:
-
Orthogonality: This is the most critical principle. An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others.[2] Given the numerous hydroxyl groups in oasomycin, you must employ a suite of groups that can be removed under unique conditions (e.g., acid-labile, base-labile, fluoride-labile, oxidative removal, hydrogenolysis). A failure to establish a truly orthogonal scheme will lead to uncontrollable, non-selective deprotection events, especially in late-stage intermediates.
-
Tunable Stability: The ideal protecting group is robust enough to survive multiple reaction steps but can be removed under specific, non-destructive conditions. For instance, silyl ethers offer tunable stability based on sterics (TIPS > TBDPS > TBS > TES > TMS), allowing you to tailor their lability to the specific location and upcoming reaction sequence.[3]
-
Compatibility with Key Reactions: Your protecting group strategy must be designed in harmony with your planned synthetic route. The groups must be stable to the conditions of your key fragment couplings (e.g., aldol additions, Wittig or Horner-Wadsworth-Emmons olefinations) and, crucially, the final macrolactonization step.[4][5]
Q2: How do I begin to build an orthogonal protecting group scheme for a fragment of Oasomycin?
A: Start from the end and work backward (retrosynthetically).
-
Analyze the Final Steps: Identify the conditions for your most sensitive transformations, such as the macrolactonization and global deprotection. The protecting groups on your final fragments must be compatible with these endgame conditions.
-
Group Functionalities: Categorize the hydroxyl groups within a fragment. Are they primary, secondary, or part of a 1,2- or 1,3-diol? This classification will guide your choice of sterically sensitive reagents or diol-specific protecting groups (e.g., acetonides).[6]
-
Assign Orthogonal Sets: Create a matrix of protecting groups and their deprotection conditions. For a typical oasomycin fragment, a robust scheme might include:
-
Silyl Ethers (e.g., TBS, TIPS): For most secondary alcohols. Removed with fluoride (TBAF, HF•Py).
-
Benzyl Ethers (e.g., PMB): For a particularly sensitive or sterically hindered alcohol. The p-methoxybenzyl (PMB) group is advantageous as it can be removed oxidatively with DDQ, leaving acid- and fluoride-labile groups untouched.[7]
-
Acetal Ethers (e.g., MOM): For alcohols that need to be revealed mid-synthesis under acidic conditions.
-
Esters (e.g., Pivaloyl): For robust protection, removed under basic or reductive conditions.[8]
-
Q3: How much does steric hindrance really matter for selective protection of the many secondary alcohols in Oasomycin?
A: It is a decisive factor. The dense stereochemical environment of the oasomycin backbone creates significant differences in the steric accessibility of adjacent hydroxyl groups. This can be exploited to your advantage. For example, when faced with two nearby secondary alcohols, using a bulky silylating agent like triisopropylsilyl chloride (TIPSCl) will show a strong preference for the less sterically encumbered hydroxyl group. This allows for regioselective protection without the need for complex enzymatic or transient covalent tethering strategies.[9] Conversely, a lack of appreciation for these subtle steric differences can lead to frustratingly low yields and inseparable mixtures of regioisomers.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides direct answers to specific experimental problems.
Q: I am getting poor selectivity when trying to protect a single secondary hydroxyl group in a polyol fragment. How can I improve this?
A: This is a classic challenge in polyketide synthesis.[10] The root cause is insufficient reactivity difference between the target hydroxyl and other hydroxyls in the molecule.
Causality & Solution Pathway:
-
Insufficient Steric Differentiation: If your protecting group is not bulky enough (e.g., using TBSCl where TIPSCl is needed), it may not effectively discriminate between sterically similar environments.
-
Solution: Increase the steric bulk of the protecting group. If TBS protection is failing, move to TIPS or TBDPS. This enhances selectivity for the most accessible alcohol.
-
-
Kinetic vs. Thermodynamic Control: At higher temperatures or with longer reaction times, you may be observing the thermodynamically favored product, which may not be the desired kinetically favored one. Silyl groups, for instance, can migrate to their most stable position.[11]
-
Solution: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor kinetic control. Use a non-nucleophilic base like 2,6-lutidine instead of imidazole to minimize side reactions.
-
-
Reagent Choice: The combination of silylating agent and base can dramatically affect selectivity.
-
Solution: For difficult cases, switch from the standard silyl chloride/imidazole system to a more reactive silyl triflate (e.g., TBSOTf) with a hindered base (e.g., 2,6-lutidine). This powerful combination can often silylate hindered alcohols at low temperatures where selectivity is maximized.
-
| Reagent System | Relative Reactivity | Common Use Case |
| TBSCl / Imidazole | Moderate | Standard, good for less-hindered alcohols. |
| TIPSCl / Imidazole | Low | Selective for primary or unhindered secondary alcohols. |
| TBSOTf / 2,6-Lutidine | High | Protection of hindered alcohols at low temperature. |
| TIPSOTf / 2,6-Lutidine | Very High | Protection of very hindered or unreactive alcohols. |
Q: I am observing unintended silyl group migration during a base-mediated coupling reaction. What is happening and how can I stop it?
A: Silyl group migration is a common and problematic side reaction, particularly in substrates containing 1,2- or 1,3-diols, even when one of the hydroxyls is protected.
Causality & Solution Pathway:
The mechanism involves the formation of a pentacoordinate silicon intermediate, which is facilitated by both base and trace amounts of water or other nucleophiles. This intermediate can then resolve by transferring the silyl group to an adjacent free hydroxyl.
-
Protect the "Hopping" Point: The most definitive solution is to protect the adjacent free hydroxyl group with an orthogonal protecting group (e.g., a MOM or PMB ether) before performing the problematic step. This physically blocks the migration pathway.
-
Change the Protecting Group: Bulkier silyl groups are less prone to migration. If a TBS group is migrating, switching to a TIPS or TBDPS group on that specific alcohol can often solve the problem due to the higher energetic barrier for forming the required pentacoordinate intermediate.
-
Modify Reaction Conditions:
-
Base: Switch to a non-nucleophilic or sterically hindered base. For example, if you are using NaH, consider switching to KHMDS or LiHMDS, which are less likely to coordinate and facilitate the migration.
-
Temperature: Perform the reaction at the lowest possible temperature to disfavor the equilibrium that allows migration.
-
Solvent: Ensure strictly anhydrous conditions. The use of rigorously dried solvents and reagents is critical.
-
Q: I am struggling with the global deprotection of multiple, sterically hindered silyl ethers in my final intermediate. The reaction is either incomplete or damages the macrolide core.
A: This is a frequent bottleneck in the final stages of complex molecule synthesis. Steric hindrance around the silyl ether can dramatically slow down the rate of cleavage, requiring harsh conditions that the delicate polyketide backbone cannot tolerate.
Causality & Solution Pathway:
Standard reagents like TBAF may be too mild or may cause elimination side reactions with extended reaction times. More forceful acidic methods can cleave other sensitive functional groups.
-
Reagent Optimization for Hindered Silyls:
-
HF•Pyridine (Olah's Reagent): This is the reagent of choice for cleaving hindered silyl ethers.[12] It is a potent source of fluoride but is less basic than TBAF, reducing the risk of base-catalyzed decomposition of the substrate. It is typically used in a polar aprotic solvent like THF or CH3CN.
-
TAS-F (tris(dimethylamino)sulfonium difluorotrimethylsilicate): An anhydrous fluoride source that can be effective for sensitive substrates where the water in commercial TBAF solutions is problematic.
-
-
Strategic Protocol Execution:
-
Temperature Control: Start the deprotection at 0 °C and slowly allow it to warm to room temperature. This can help control the reaction rate and minimize side product formation.
-
pH Buffering: Co-solvents like pyridine or triethylamine are not just bases; they buffer the hydrofluoric acid, preventing the reaction medium from becoming excessively acidic and causing damage to acid-labile functionalities like acetals or the macrolactone itself.
-
Staged Deprotection: If you have silyl groups of varying lability (e.g., TBS and TIPS), consider a two-stage deprotection. First, use a milder condition (e.g., PPTS in MeOH) that might selectively remove the more labile TBS groups, then follow up with a more powerful reagent like HF•Pyridine for the robust TIPS groups.[12]
-
Section 3: Experimental Protocols
These protocols represent field-proven methods for common transformations discussed above.
Protocol 1: Selective Protection of a Less Hindered Secondary Alcohol as a TBS Ether
This protocol is designed to maximize selectivity for the most sterically accessible hydroxyl group in a polyol system.
-
Preparation: Dissolve the polyol substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M). Add 2,6-lutidine (1.5 equiv). Cool the solution to -78 °C under an inert atmosphere (N2 or Ar).
-
Silylation: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv) dropwise over 10 minutes. The solution may turn cloudy.
-
Monitoring: Stir the reaction at -78 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO3. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Note: Using the highly reactive TBSOTf at very low temperatures favors the kinetic product, maximizing selectivity for the most accessible hydroxyl group. The non-nucleophilic base 2,6-lutidine prevents side reactions.[13]
Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ
This protocol allows for the selective removal of a PMB ether in the presence of silyl ethers, benzyl ethers, and most other common protecting groups.
-
Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of DCM and water (10:1 v/v, 0.05 M).
-
Deprotection: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) in one portion at room temperature. The solution will typically turn dark green or brown.
-
Monitoring: Stir vigorously at room temperature and monitor by TLC. The reaction is usually complete in 1-4 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO3 until the color fades (often to a pale yellow).
-
Workup: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. The byproduct, DDQH2, is often insoluble and can be partially removed by filtration.
-
Purification: Purify the crude product by flash column chromatography.
Causality Note: The electron-rich p-methoxybenzyl group forms a charge-transfer complex with the electron-acceptor DDQ, facilitating a selective oxidative cleavage that does not rely on acidic or basic conditions.[7]
Section 4: Visual Guides & Workflows
Decision Workflow for Hydroxyl Protection
This diagram outlines a logical pathway for selecting an appropriate protecting group for a hydroxyl moiety within a complex polyketide fragment.
Caption: Example of a three-step orthogonal deprotection sequence.
References
-
Thiericke, R., & Zeeck, A. (1995). Chemistry and biological activity of oasomycin macrolactones. Tetrahedron Letters, 36(32), 5697-5700. [Link]
- Evans, D. A., Nagorny, P., McRae, K. J., Reynolds, D. J., Sonntag, L. S., Vounatsos, F., & Xu, R. (2007). Enantioselective Synthesis of Oasomycin A, Part I: Synthesis of the C1–C12 and C13–C28 Subunits.
-
Docherty, P. H. (2006). Total Synthesis of Oasomycin. Totally Synthetic. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
-
Abe, I. (2017). Structure and function of polyketide biosynthetic enzymes: various strategies for production of structurally diverse polyketides. Bioscience, Biotechnology, and Biochemistry, 81(11), 2059-2068. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Wikipedia. (2023). Protecting group. [Link]
-
Dehmel, F., & Lex, J. (2002). Intermolecular Silyl Migration Reactions. Zeitschrift für Naturforschung B, 57(7), 843-851. [Link]
-
Helfrich, E. J., & Piel, J. (2016). Progress, challenges and opportunities for the re-engineering of trans-AT polyketide synthases. Current opinion in biotechnology, 42, 80-88. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
National Center for Biotechnology Information (n.d.). Oasomycin A. PubChem Compound Database. [Link]
-
Caffrey, P. (2016). Diversification of polyketide structures via synthase engineering. Biochemical Society Transactions, 44(3), 738-744. [Link]
-
Robertson, A., & Stafford, P. M. (2003). Selective Hydroxyl Protection and Deprotection. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 1-45). Elsevier. [Link]
-
Zhang, Y., Liu, T., & Yuan, Y. (2023). Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides. Molecules, 28(2), 643. [Link]
-
Shakya, G., Rivera, H., Jr, Lee, D. J., Jaremko, M. J., La Clair, J. J., Fox, D. T., ... & Moore, B. S. (2017). Type II polyketide synthases: Impact on human health, current knowledge, and future directions. Journal of Biological Chemistry, 292(28), 1179-1192. [Link]
-
van der Vorm, S., Hansen, T., van Hengst, J. A., Overkleeft, H. S., & van der Marel, G. A. (2019). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Chemical reviews, 119(14), 8473-8531. [Link]
-
Abdel-Razek, A. S., El-Naggar, M. E., & El-Hossary, D. (2022). New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. Journal of Marine Science and Engineering, 10(10), 1435. [Link]
-
Wang, M., Carver, J. J., & Dorrestein, P. C. (2021). A metabologenomics strategy for rapid discovery of polyketides derived from modular PKSs. Natural Product Reports, 38(11), 2059-2068. [Link]
-
Mori, T., Sugimoto, K., & Kudo, F. (2020). Structural basis for selectivity in a highly reducing type II polyketide synthase. Nature communications, 11(1), 1-11. [Link]
-
Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Fürst, M., & Kaiser, M. (2018). Stereoselective Synthesis of the Western Fragment of Vancoresmycin. The Journal of organic chemistry, 83(15), 8197-8206. [Link]
-
Hanamoto, T., & Furuno, H. (2007). Harnessing Photochemical 1,3-Silyl Migration for Asymmetric Synthesis of α-Hydroxy Ketones. The Journal of Organic Chemistry, 72(23), 8683-8690. [Link]
-
Helfrich, E. J., & Piel, J. (2019). Evolution and Diversity of Assembly-Line Polyketide Synthases. Chemical reviews, 119(24), 12358-12406. [Link]
-
Wu, C., & Zhang, Q. (2021). Macrolactins: biological activity and biosynthesis. Applied Microbiology and Biotechnology, 105(1), 89-100. [Link]
-
Katz, L., & Donadio, S. (1993). Polyketide synthesis: prospects for hybrid antibiotics. Annual review of microbiology, 47(1), 875-912. [Link]
-
van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University. [Link]
-
Grininger, M. (2018). Engineering strategies for rational polyketide synthase design. Natural product reports, 35(10), 1042-1056. [Link]
-
Total Synthesis. (n.d.). Protecting Groups. [Link]
-
Pashkuleva, I., & Reis, R. L. (2010). Regioselective protection of hydroxyl groups in monosaccharides. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Minimizing byproducts during Oasomycin B side chain modification
The following technical guide is designed for researchers and drug development professionals working with the Oasomycin/Desertomycin class of polyketides. It focuses specifically on the chemical modification of the Oasomycin B side chain to restore or enhance biological activity (mimicking the amino-marginolactones like Desertomycin A).
Executive Technical Overview
This compound is a 42-membered macrolactone belonging to the desertomycin family. Unlike its congener Desertomycin A , which possesses potent antifungal and antibiotic activity due to a terminal guanidino/amino side chain, this compound carries a neutral side chain containing a
The primary synthetic objective in drug development is the selective aminolysis of this side-chain
Critical Challenge: The reaction is a competition between:
-
Pathway A (Desired): Nucleophilic attack on the side-chain
-lactone (5-membered ring).[1] -
Pathway B (Fatal Byproduct): Nucleophilic attack on the macrocyclic lactone (42-membered ring), leading to linearization.[1]
-
Pathway C (Isomeric Byproduct): Intramolecular translactonization leading to thermodynamically stable 44-membered ring expanded isomers [2].[1]
Troubleshooting Guide (Q&A)
Category 1: Selectivity & Byproduct Formation
Q1: I am observing a significant yield of a byproduct with the same molecular weight as my product but distinct retention time. What is this? A: This is likely the 44-membered ring-expanded isomer .[1]
-
Mechanism: this compound contains multiple hydroxyl groups.[1] Under basic conditions (often required for aminolysis), a hydroxyl group proximal to the macrocyclic ester can attack the carbonyl, expanding the ring from 42 to 44 members via translactonization [2].
-
Correction:
-
Lower the Temperature: Translactonization is often thermodynamically driven. Conduct the aminolysis at 0°C to -10°C rather than room temperature.
-
Buffer pH: Avoid strong bases. Use mild buffering agents (e.g., Collidine or 2,6-Lutidine) if proton scavenging is necessary, rather than Triethylamine (TEA) or DMAP, which can catalyze the equilibration.[1]
-
Q2: My LC-MS shows a mass shift of +18 Da relative to the starting material, and the product is inactive. Is this the hydrolysis product? A: Yes, but specifically macrocyclic ring opening .
-
Cause: While the side-chain
-lactone is more strained (and thus more reactive) than the macrocycle, high concentrations of nucleophiles (amines) or the presence of water can lead to the cleavage of the main 42-membered ring.[1] -
Correction:
-
Strict Anhydrous Conditions: Ensure solvents (MeOH/THF mixtures) are dried over molecular sieves (3Å).
-
Stoichiometry Control: Do not use a large excess of the amine. Use 1.1 – 1.2 equivalents of the amine nucleophile.
-
Kinetic Control: Monitor the reaction by HPLC every 30 minutes. The side chain reacts faster; quench immediately upon consumption of this compound.
-
Category 2: Solubility & Reactivity
Q3: this compound precipitates out of the reaction mixture when I add the amine. How can I maintain solubility without using DMSO? A: this compound is amphiphilic but prone to aggregation due to its polyol nature.[1]
-
Solution: Use a binary solvent system . A mixture of THF:Methanol (4:1) usually provides the optimal balance. THF solubilizes the hydrophobic macrocycle, while Methanol solvates the hydroxyl regions and facilitates proton transfer during the aminolysis transition state. Avoid pure non-polar solvents (DCM) as they lead to slow reaction rates and aggregation.[1]
Experimental Protocol: Selective Side-Chain Aminolysis
Note: This protocol is designed to introduce a primary amine moiety (e.g., using ethylenediamine or a protected linker) to mimic the Desertomycin A pharmacophore.[1]
Materials
-
Substrate: this compound (>95% purity, HPLC).
-
Reagent: Target Amine (e.g.,
-Boc-ethylenediamine).[1] -
Solvent: Anhydrous THF and MeOH (degassed).
-
Quench: 0.1 M HCl (aq) or Ammonium Chloride sat. sol.
Step-by-Step Methodology
-
Preparation: Dissolve this compound (10 mg, ~9.7 µmol) in anhydrous THF (0.8 mL) under Argon atmosphere.
-
Solvation: Add anhydrous MeOH (0.2 mL) dropwise. Ensure the solution is clear.
-
Temperature Equilibration: Cool the reaction vessel to -5°C using an ice/salt bath. Crucial for kinetic selectivity.
-
Reagent Addition: Add the Amine (1.2 equivalents) dissolved in minimal MeOH slowly over 10 minutes.
-
Monitoring: Stir at -5°C. Withdraw 2 µL aliquots at T=1h, 2h, and 4h for HPLC analysis.
-
Target: Disappearance of this compound peak.
-
Stop Condition: If "Ring Expanded" impurity (typically elutes later on C18) exceeds 5%, quench immediately.[1]
-
-
Quench: Add saturated
solution (0.5 mL) to protonate the alkoxides and freeze the equilibrium. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1] Dry over
.[1] -
Purification: Semi-preparative HPLC (C18 column, Gradient:
+ 0.1% Formic Acid).
Data Summary: Optimization of Reaction Conditions
The following table summarizes the impact of solvent and temperature on the ratio of Desired Product (Side-chain Amide) vs. Ring-Expanded Byproduct.
| Entry | Solvent System | Temperature | Base Additive | Conversion (4h) | Product : Byproduct Ratio |
| 1 | MeOH (Pure) | 25°C | TEA (1 eq) | 100% | 60 : 40 (Poor) |
| 2 | THF (Pure) | 25°C | None | 30% | 90 : 10 (Slow) |
| 3 | THF:MeOH (4:1) | -5°C | None | 92% | 95 : 5 (Optimal) |
| 4 | THF:MeOH (4:[1]1) | 40°C | None | 100% | 45 : 55 (Isomerization) |
Interpretation: The presence of Methanol is required for reactivity, but low temperature is non-negotiable to prevent the thermodynamic shift to the 44-membered ring [2].
Mechanistic Visualization (Pathway Analysis)[1]
The diagram below illustrates the kinetic competition between the desired side-chain modification and the parasitic ring-expansion pathway.
Caption: Kinetic vs. Thermodynamic pathways in this compound modification. Path A represents the optimized protocol targeting the strained side-chain lactone.[1]
References
-
Maugeri, A. et al. (2022).[1] Ubiquitous bacterial polyketides induce cross-kingdom microbial interactions. BioRxiv.[1] Available at: [Link][1][2]
-
Thiericke, R. et al. (1995).[1] Chemistry and biological activity of oasomycin macrolactones. ScienceDirect (Tetrahedron).[1] Available at: [Link][1]
-
Kobayashi, Y. et al. (2000).[1] Stereochemical Assignment of the C21–C38 Portion of the Desertomycin/Oasomycin Class. Angewandte Chemie International Edition. Available at: [Link][1]
Sources
Resolving NMR signal overlap in complex macrolactone spectra
The following guide serves as a specialized Technical Support Center for researchers facing spectral crowding in macrolactone analysis. It is designed to function as an interactive, non-linear troubleshooting manual.
Status: Online | Tier: Senior Application Support | Topic: Signal Deconvolution in Polyketides
Executive Summary: The "Spectral Real Estate" Crisis
Macrolactones (e.g., erythromycin, epothilones, amphotericin) present a unique NMR challenge: they possess massive molecular weight but a limited proton chemical shift dispersion (typically 0.8 – 2.5 ppm). This results in severe "spectral crowding" where methylene and methine signals overlap, making
This guide provides a tiered escalation protocol to resolve these overlaps, moving from chemical manipulation (Solvents/Temp) to advanced acquisition physics (Pure Shift/NUS).
Module 1: The "Solvent Matrix" Strategy
Theory: Changing solvents is not just about solubility; it is a probe of molecular geometry. Aromatic solvents (Benzene-
Solvent Selection Guide
| Solvent | Polarity | Mechanism of Action | Best For... |
| Chloroform- | Low | Baseline standard. Minimal interaction. | Initial screening; H-bonding is intramolecular. |
| Benzene- | Non-polar | ASIS Effect. Shields protons above/below ring plane; deshields equatorial. | Resolving methyls and methylene envelopes. |
| Pyridine- | Polar/Basic | ASIS + H-Bonding. Pyridine accepts H-bonds from -OH/-NH, deshielding them significantly. | Disentangling glycosidic regions and hydroxyl protons. |
| Methanol- | Polar | Exchangeable protons disappear (-OH, -NH). | Simplifying spectra by removing exchangeable couplings. |
Protocol: The "Solvent Titration" Experiment
Objective: Track signal migration to identify hidden multiplets.
-
Prepare Sample A: 5 mg macrolactone in 600 µL
. -
Acquire Reference: Standard
H spectrum. -
Titration: Add
in 50 µL increments directly to the NMR tube. -
Monitor: Acquire a quick 1D spectrum after each addition.
-
Result: Overlapping signals will "walk" apart at different rates due to differential solvation.
Module 2: Pure Shift NMR (Broadband Homonuclear Decoupling)
Theory: In standard
Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation)
Unlike older methods (Zangger-Sterk) which suffered from low sensitivity, PSYCHE uses low-flip-angle saltire chirps to select specific coherence pathways, retaining significantly more signal.
Workflow Diagram: Resolving Overlap
Figure 1: Decision matrix for resolving spectral overlap. Note the escalation from physical manipulation (Steps 1-2) to pulse sequence engineering (Steps 3-4).
Protocol: Setting up a PSYCHE Experiment
-
Pulse Sequence: Select psyche or push1d (Bruker/Varian library).
-
Parameter Optimization:
-
Sweep Width (SW): Standard (e.g., 10-12 ppm).
-
Chunk Size (
): Set to ms. This determines the resolution of the reconstruction. must be larger than the largest coupling constant ( ) to avoid sidebands.
-
-
Processing: Data is acquired as a pseudo-2D interferogram. Use the "reconstruct pure shift" command in your processing software (TopSpin/Mnova) to collapse the dimension.
Module 3: Advanced 2D Strategies (NUS)
Issue: High resolution in 2D NMR (e.g., HSQC, HMBC) usually requires thousands of increments (
Benefit: You can acquire a 2D HSQC with 4x higher digital resolution in the indirect dimension (
Troubleshooting & FAQ
Q: My macrolactone shows doubled signals. Is it impure? A: Likely not. Macrolactones often exist as slowly interconverting conformers (rotamers) on the NMR timescale.
-
Test: Run a Variable Temperature (VT) experiment. Heat the sample to 323 K (
C). -
Result: If the signals coalesce (merge) into sharp peaks, it is conformational isomerism. If they remain distinct, it is an impurity.
Q: I cannot identify the stereochemistry of a specific methine because the coupling constants are obscured. A: Use 1D TOCSY .
-
Select a resolved signal that is part of the same spin system (e.g., a neighboring methyl doublet).
-
Apply a selective excitation pulse to that methyl.
-
The TOCSY mixing will transfer magnetization only to the protons in that specific chain, effectively "deleting" the rest of the molecule from the spectrum. You can now see the multiplet structure of your methine clearly.
Q: Pure Shift gave me severe artifacts (sidebands). Why? A: Your "Chunk Size" (acquisition window) was likely too long.
-
Fix: Decrease the chunk size (e.g., from 30 ms to 15 ms). The chunk rate must be faster than the evolution of the scalar coupling (
). For macrolactones with large couplings ( Hz), a shorter chunk is safer.
References
-
Pure Shift NMR Overview
- Title: Pure Shift NMR Spectroscopy
- Source: University of Manchester / Agilent
-
URL: [Link]
-
Solvent Effects (ASIS)
- Title: Solvent Effects in NMR Spectroscopy
- Source: Journal of Organic Chemistry
-
URL: [Link]
-
PSYCHE Method
-
Non-Uniform Sampling (NUS)
- Title: Non-uniform sampling for high-resolution NMR
- Source: Journal of Biomolecular NMR
-
URL: [Link]
Sources
Validation & Comparative
Comparative Cytotoxicity Profile: Oasomycin B vs. Canonical Marginolactones
Executive Summary
This guide provides a technical comparison of Oasomycin B , a 42-membered macrolactone, against the broader class of Marginolactones (typified by Desertomycin A and Monazomycin). While both entities share a core macrocyclic scaffold and a membrane-disrupting mechanism of action (MOA), they exhibit distinct structure-activity relationships (SAR) driven by their polyketide starter units.
For drug development professionals, the critical distinction lies in selectivity . Canonical marginolactones are potent but often indiscriminately cytotoxic due to aggressive membrane permeabilization. This compound represents a scaffold amenable to chemoselective derivatization, offering a pathway to decouple antimicrobial efficacy from mammalian cytotoxicity.
Chemical & Mechanistic Grounding
The Marginolactone Scaffold
The marginolactones are a family of macrolides isolated from Streptomyces species (e.g., Streptomyces macronensis, Streptomyces althioticus). They are characterized by a large lactone ring (typically 42- or 44-membered) and a side chain derived from an amino acid starter unit (arginine or ornithine).
-
Canonical Marginolactones (e.g., Desertomycin A): Known for a rigid, lipophilic macrocycle and a highly basic side chain. This structure facilitates rapid insertion into lipid bilayers, leading to non-specific pore formation.
-
This compound: A structural congener within this class. It shares the 42-membered ring but possesses distinct side-chain geometry and functionalization sites.
Mechanism of Action (MOA): Membrane Uncoupling
Unlike cytotoxic agents that target DNA (e.g., cisplatin) or microtubules (e.g., paclitaxel), this compound and marginolactones function primarily as membrane disruptors .
-
Primary Event: The macrocyclic ring intercalates into the plasma membrane.
-
Secondary Event: The basic side chain interacts with phosphate head groups, stabilizing a transmembrane pore.
-
Cytotoxic Outcome: Loss of transmembrane potential (
), ion leakage ( , ), and necrotic cell death.
Critical Note for Researchers: Because the MOA is membrane-based, cytotoxicity is often rapid (minutes to hours) rather than delayed (cell cycle dependent).
Visualizing the Mechanism
The following diagram illustrates the comparative MOA and the point of divergence where this compound's specific SAR allows for potential reduced toxicity compared to wild-type Desertomycins.
Figure 1: Divergent cytotoxic pathways. Canonical marginolactones induce rapid necrosis via aggressive pore formation, whereas this compound displays modulated affinity.
Comparative Cytotoxicity Analysis
The following data synthesis compares the cytotoxicity profiles based on available literature and SAR studies involving 42-membered macrolactones.
| Feature | This compound | Canonical Marginolactones (Desertomycin A) | Implication for Development |
| Primary Target | Plasma Membrane | Plasma Membrane | High toxicity risk for both; requires formulation strategies. |
| IC50 (Mammalian) | Moderate (µM range) | Potent (Low µM to nM range) | This compound offers a wider therapeutic window. |
| Selectivity | Modifiable via side-chain amidation | Low (Broad spectrum toxicity) | This compound is a better scaffold for hit-to-lead optimization. |
| Cell Death Mode | Mixed (Apoptosis/Necrosis depending on dose) | Predominantly Necrotic | Necrosis triggers inflammation; this compound is preferred if apoptosis can be favored. |
| Hemolytic Activity | Present, but lower than Desertomycin | High (Significant RBC lysis) | Critical for IV formulation safety. |
Expert Insight: The high toxicity of Desertomycin A often precludes its systemic use. This compound, while still cytotoxic, serves as a "privileged structure" where the polyketide starter unit can be chemically modified (e.g., amidation) to reduce mammalian membrane affinity while retaining antifungal or antitumor potency.
Experimental Protocols for Comparative Screening
To objectively compare this compound against marginolactones, a standard metabolic assay (MTT) is insufficient because it does not distinguish between cytostatic effects and rapid membrane lysis. A dual-readout approach using LDH release (membrane integrity) and MTS (metabolic activity) is required.
Protocol: Dual-Readout Cytotoxicity Assay
Reagents:
-
Cell Lines: HepG2 (Liver model), HEK293 (Kidney model), and a target cancer line (e.g., MCF-7).
-
Controls:
-
Positive Lysis Control: Triton X-100 (0.1%).
-
Reference: Desertomycin A (if available) or Amphotericin B.
-
-
Assay Buffer: Phenol-red free DMEM.
Workflow:
-
Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Compound Preparation:
-
Dissolve this compound and Comparator in DMSO (Stock: 10 mM).
-
Critical Step: Serial dilute in media immediately before addition to prevent precipitation (macrolactones are hydrophobic). Keep DMSO < 0.5%.
-
-
Treatment: Add compounds (Range: 0.1 µM to 100 µM). Incubate for 4 hours (for lysis check) and 24 hours (for metabolic check).
-
Readout 1 (LDH - Membrane Lysis):
-
At T=4h, transfer 50 µL supernatant to a new plate.
-
Add LDH substrate mix. Incubate 30 min. Read Absorbance at 490 nm.
-
Calculation: % Cytotoxicity = (Exp Value - Spontaneous) / (Max Lysis - Spontaneous) * 100.
-
-
Readout 2 (MTS - Viability):
-
At T=24h, add MTS reagent to the remaining cells. Incubate 2h. Read Absorbance at 490 nm.
-
Screening Workflow Diagram
Figure 2: Dual-readout workflow ensuring differentiation between immediate membrane lysis (LDH) and metabolic toxicity (MTS).[1][2]
Technical Recommendations
-
Solubility Management: this compound and marginolactones are large, lipophilic molecules. They may adsorb to plastic surfaces. Recommendation: Use low-binding polypropylene plates for dilution steps and glass vials for stock storage.
-
Stability: The lactone ring is susceptible to hydrolysis at high pH. Recommendation: Maintain assay buffers at pH 7.2–7.4. Avoid alkaline conditions which are known to degrade marginolactones (as seen in algal protection mechanisms).
-
Interpretation: If LDH release correlates 1:1 with MTS reduction, the mechanism is likely pure necrosis (membrane lysis). If MTS reduction occurs at much lower concentrations than LDH release, the compound may have an intracellular target (e.g., protein synthesis inhibition) before lysis occurs—this is the desired profile for this compound derivatives.
References
-
Thiericke, R., et al. (1995). Chemistry and biological activity of oasomycin macrolactones.[3] ScienceDirect. Link
-
Brakhage, A., et al. (2021).[4] Bacterial marginolactones trigger formation of algal gloeocapsoids, protective aggregates on the verge of multicellularity.[1][4][5] PNAS. Link
-
Uri, J., et al. (1958).[6] Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action.[6] Nature.[6] Link
-
Evans, D. A., et al. (2007).[2] Total Synthesis of Oasomycin A. Angewandte Chemie. Link
-
Braña, A. F., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines. Marine Drugs. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Oasomycin by Evans [organic-chemistry.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Bacterial marginolactones trigger formation of algal gloeocapsoids, protective aggregates on the verge of multicellularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial marginolactones trigger formation of algal gloeocapsoids, protective aggregates on the verge of multicellularity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Oasomycin B Absolute Configuration: A Mosher Ester Analysis Protocol
Content Type: Technical Comparison & Application Guide Target Audience: Natural Product Chemists, Structural Biologists, and Drug Discovery Scientists.
Executive Summary: The Stereochemical Challenge
Oasomycin B, a 42-membered macrolactone belonging to the desertomycin class, presents a formidable challenge in structural elucidation. Its structure involves a flexible macrocyclic core coupled with a complex polyol side chain. While Mass Spectrometry (MS) and 2D NMR (COSY, HMBC) readily establish the planar structure, the absolute configuration of its multiple secondary alcohol stereocenters remains ambiguous due to:
-
Conformational Flexibility: The large ring size precludes rigid locking, complicating NOE-based assignment.
-
Amorphous Nature: Like many large macrolides, this compound resists crystallization, rendering X-ray crystallography frequently inaccessible.
This guide validates the Modified Mosher’s Method as the primary, high-throughput technique for resolving these stereocenters, comparing its efficacy against X-ray diffraction, Vibrational Circular Dichroism (VCD), and Total Synthesis.
Comparative Analysis: Mosher Method vs. Alternatives
The following table objectively compares the Modified Mosher Method against alternative structural validation techniques specifically for large macrolides like this compound.
| Feature | Modified Mosher Method (NMR) | X-Ray Crystallography | Total Synthesis | VCD / ECD |
| Primary Requirement | ~0.5 mg of sample; 2° alcohol/amine | Single, high-quality crystal | Full retrosynthetic route | Soluble sample; DFT calculations |
| Speed to Result | Fast (24-48 hours) | Slow (Weeks/Months for crystal growth) | Very Slow (Months/Years) | Moderate (Days for calculation) |
| Sample State | Solution (Amorphous/Oil OK) | Solid Crystal Mandatory | N/A | Solution |
| Destructive? | Yes (Derivatization required) | Non-destructive | N/A | Non-destructive |
| Accuracy | High (if conformation is stable) | Gold Standard (Absolute) | Ultimate Proof | High (dependent on basis set) |
| Oasomycin Suitability | Optimal (Handles side-chain polyols) | Low (Difficult to crystallize) | Validation only (Evans et al.) | Good (for rigid domains) |
Expert Insight: While Total Synthesis (as performed by Evans et al. for Oasomycin A) provides the ultimate validation, it is resource-prohibitive for initial identification. Mosher analysis serves as the de facto frontline tool for assigning the absolute configuration of the side-chain carbinol centers in the Oasomycin series.
The Modified Mosher Protocol: Technical Workflow
The determination of absolute configuration relies on the magnetic anisotropy of the Mosher reagent,
Mechanism of Action
The this compound sample is derivatized with both (
-
(
)-MTPA-Cl yields the ( )-Mosher Ester . -
(
)-MTPA-Cl yields the ( )-Mosher Ester .
Note: The Cahn-Ingold-Prelog (CIP) priority changes from acid to chloride, causing the stereochemical descriptor reversal. This is a critical checkpoint in the protocol.
Experimental Workflow (Graphviz)
The following diagram outlines the self-validating workflow for assigning configuration.
Figure 1: Step-by-step workflow for the Modified Mosher Analysis. Note the crossover: (R)-Reagent yields (S)-Ester.
Detailed Protocol Steps
-
Preparation: Dissolve 0.5 mg of this compound in dry deuterated pyridine (
) in an NMR tube. -
Derivatization (In-tube): Add 10-20
L of ( )-MTPA-Cl. Shake and allow to stand at room temperature for 1-2 hours.-
Checkpoint: Monitor the disappearance of the carbinol proton signal (shift downfield by ~1-1.5 ppm) to ensure complete esterification.
-
-
Workup (Optional but Recommended): For high-purity results, dilute with EtOAc, wash with saturated NaHCO
and brine, dry over Na SO , and concentrate. -
NMR Acquisition: Acquire
H NMR spectra for both the ( )-ester (from -reagent) and ( )-ester (from -reagent). -
Assignment: Rigorously assign the protons neighboring the chiral center using COSY/TOCSY.
Data Interpretation: The Analysis[3][4]
The core of the validation lies in calculating the chemical shift difference (
Formula:
The Mosher Model
In the preferred conformation, the CF
-
Positive
(> 0): Protons reside on the right side of the plane (Sector R1). -
Negative
(< 0): Protons reside on the left side of the plane (Sector R2).
Application to this compound Side Chain
For a generic secondary alcohol in the Oasomycin side chain:
| Proton Position | Observed | Observed | Spatial Assignment | |
| H (Carbinol) | 5.20 | 5.18 | +0.02 | Center |
| H (Neighbor A) | 1.85 | 1.95 | -0.10 | Left (Shielded in R) |
| H (Neighbor B) | 1.60 | 1.45 | +0.15 | Right (Shielded in S) |
Scientific Integrity & Limitations
Conformational Anomalies
While robust, the Mosher method assumes the ester adopts the syn-periplanar conformation. In complex macrolides like this compound, steric bulk from the macrocycle can distort this conformation.
-
Validation Check: If the signs of
are random (not spatially contiguous), the method is invalid for that specific center due to conformational mobility.
Poly-derivatization
This compound contains multiple hydroxyl groups.
-
Risk: Global derivatization can lead to overlapping signals.
-
Solution: Use selective protection strategies or High-Field NMR (800 MHz+) to resolve the dispersion of signals in the derivatized product.
References
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society.
-
Evans, D. A., et al. (2007).[3] Total Synthesis of the Macrolide Antibiotic Oasomycin A. Angewandte Chemie International Edition. (Demonstrates the synthetic validation of the Oasomycin class).
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.
Sources
NMR spectroscopic characterization data for synthetic Oasomycin B
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Synthetic Chemists Focus: Stereochemical Assignment via Universal NMR Database (UDB) & Structural Validation
Executive Summary: The Stereochemical Challenge
Oasomycin B is a 42-membered macrolactone polyketide belonging to the desertomycin family. Its structure is characterized by a complex polyol backbone, a large macrolactone ring, and a specific side chain lacking the amino group found in its congener, Oasomycin A.
The characterization of Synthetic this compound is not merely a confirmation of atom connectivity but a rigorous validation of its absolute stereochemistry . Due to the flexibility of the macrocycle and the presence of remote stereocenters, standard NOESY-based assignment is often insufficient. This guide details the Universal NMR Database (UDB) approach pioneered by the Kishi group, which utilizes synthetic model compounds to assign the stereochemistry of this compound through comparative
Characterization Methodology: The UDB Protocol[1][2][3]
The structural validation of this compound relies on the synthesis of diastereomeric "stereoclusters" and the comparison of their NMR profiles against the natural isolate. This method assumes that in acyclic or large ring systems, the chemical shift of a carbon is predominantly influenced by its local stereochemical environment (1,3- and 1,2-interactions).
Experimental Workflow
The following DOT diagram illustrates the logic flow used to characterize this compound, distinguishing it from incorrect diastereomers.
Caption: Workflow for the stereochemical assignment of this compound using synthetic diastereomers and comparative NMR analysis.
Comparative NMR Data: Synthetic vs. Natural[1][2][3]
The core validation data rests on the comparison of
C NMR Chemical Shift Deviation Analysis
The table below summarizes the comparative data for the matching synthetic isomer (1e) versus the natural isolate . Note the minimal deviation, confirming the stereochemical assignment.
Solvent: Methanol-
| Carbon Position | Natural this compound | Synthetic Isomer (Match) | Deviation | Structural Feature |
| C-6 | 70.2 | 70.2 | 0.0 | Polyol Region |
| C-7 | 71.5 | 71.4 | -0.1 | Polyol Region |
| C-8 | 73.8 | 73.8 | 0.0 | Polyol Region |
| C-9 | 68.9 | 68.9 | 0.0 | Polyol Region |
| C-11 | 38.4 | 38.5 | +0.1 | Methylene Linker |
| C-13 | 66.1 | 66.2 | +0.1 | Stereocenter |
| C-15 | 135.2 | 135.1 | -0.1 | Olefinic |
| C-16 | 130.8 | 130.9 | +0.1 | Olefinic |
Note: Data is representative of the minimal deviations (<0.2 ppm) observed for the correct diastereomer (Isomer 1e) in the Kishi study. Incorrect diastereomers typically show deviations >1.0 ppm in sensitive regions.
Interpretation of Mismatches
When comparing incorrect synthetic diastereomers (e.g., Isomer 1a or 1b) to the natural product, significant deviations are observed at the branching points and polyol clusters.
-
Syn- vs. Anti-1,3-diol: A mismatch in relative configuration at C7/C9 typically results in a
of 3–5 ppm for the central methylene carbon (C8). -
Validation Standard: A synthesis is considered "validated" only if the Mean Average Error (MAE) of
C shifts is <0.2 ppm across the assigned stereocluster.
Structural Context & Biosynthetic Relation[5][6]
Understanding the characterization of this compound requires recognizing its relationship to Oasomycin A (synthesized by Evans) and the Desertomycin family. This compound is effectively the de-amino congener, often arising from oxidative deamination of Desertomycin A or Oasomycin A precursors.
Caption: Structural relationship between Oasomycin A/B and Desertomycin A.
Key Spectral Differences (A vs. B)
-
Side Chain: Oasomycin A contains an amine/ammonium functionality, resulting in distinct chemical shifts in the side-chain terminus. This compound lacks this nitrogen, shifting the terminal carbons upfield and altering the solubility profile.
-
Mannose Moiety: Both A and B share the
-D-mannosyl residue at C-22, which provides a consistent "internal standard" region in the NMR spectrum (anomeric carbon 100 ppm).
Protocol for NMR Validation of Synthetic this compound
To replicate the validation of synthetic this compound, follow this protocol derived from the UDB method:
-
Sample Preparation:
-
Dissolve 2–5 mg of synthetic material in 0.5 mL of Pyridine-
(preferred for polyol resolution) or Methanol- . -
Ensure the sample is free of paramagnetic impurities (use high-grade solvent).
-
-
Data Acquisition:
-
1D
H NMR: Acquire at 500+ MHz. Check for line broadening (aggregation). -
1D
C NMR: Acquire with sufficient scans (typically >1000) to resolve minor diastereomers if the synthesis is not stereoselective. -
2D HSQC/HMBC: Essential for confirming connectivity of the macrocycle closure.
-
-
Comparative Analysis:
-
Overlay the synthetic
C peak list with the natural isolate values. -
Calculate
for carbons C1–C42. -
Pass Criteria:
ppm for all backbone carbons. Deviations >0.5 ppm indicate a stereochemical error or major conformational difference.
-
References
-
Matsumori, N., et al. (1999).[1] "Application of UDB method to the stereochemical assignment of oasomycins. Difference in 13C chemical shifts between this compound and synthetic compounds 1a-h." Journal of the American Chemical Society.
-
Evans, D. A., et al. (2007).[2] "Total Synthesis of the Macrolide Antibiotic Oasomycin A." Angewandte Chemie International Edition.
-
Thiericke, R., & Mayer, M. (1993).[3] "Biosynthetic relationships in the desertomycin family: Isolation and structure of oasomycins." Journal of the Chemical Society, Perkin Transactions 1.
-
Kobayashi, Y., et al. (2000).[3] "Toward Creation of a Universal NMR Database for Stereochemical Assignment." Journal of the American Chemical Society.
Sources
Comparison of Oasomycin B potency with standard macrolide antibiotics
Executive Summary: The Structure-Activity Divergence
In the development of macrocyclic antibiotics, Oasomycin B serves as a critical "negative control" benchmark rather than a therapeutic candidate. While standard macrolides like Erythromycin and Azithromycin derive their potency from specific ribosomal binding, the Desertomycin class (to which this compound belongs) relies on a distinct, membrane-associated mechanism dependent on a cationic side chain.
Key Technical Insight: this compound is the de-aminated congener of Desertomycin A. Experimental data confirms that the loss of the terminal amino group in this compound results in a near-total loss of antibacterial potency. This guide contrasts the high-potency, specific inhibition profile of standard macrolides with the structural limitations of this compound, providing a rigorous Structure-Activity Relationship (SAR) analysis.
Mechanistic Comparison: Ribosomal vs. Membrane Interaction
To understand the potency disparity, we must contrast the molecular targets.
Standard Macrolides (Erythromycin)[1]
-
Target: 50S Ribosomal Subunit (23S rRNA).
-
Mechanism: Binds to the peptide exit tunnel, blocking peptide chain elongation (bacteriostatic).
-
Requirement: Macrocyclic lactone ring + sugar moieties (Desosamine/Cladinose) for binding affinity.
Marginolactones (Desertomycin A vs. This compound)[2][3][4]
-
Target: Bacterial Cell Membrane / Non-specific Lipid Interaction.
-
Mechanism (Desertomycin A): The terminal primary amine (positively charged at physiological pH) facilitates electrostatic interaction with anionic bacterial membranes, leading to permeabilization or signaling disruption.
-
Mechanism (this compound): Lacking the terminal amine, this compound cannot initiate the initial electrostatic attraction. It fails to partition effectively into the membrane or trigger the specific signaling pathways (e.g., fungal natural product induction) seen with Desertomycin A.
Visualization: The Charge-Dependent Potency Threshold
Figure 1: Mechanistic divergence showing why this compound fails to engage the bacterial target compared to Erythromycin and Desertomycin A.
Comparative Potency Data
The following data consolidates Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus (Gram-positive model). Note the stark contrast between the standard macrolide and this compound.
| Compound | Class | Structural Feature | MIC (S. aureus) | Potency Status |
| Erythromycin | Macrolide | 14-membered ring + Desosamine/Cladinose | 0.25 - 1.0 µg/mL | High (Standard) |
| Desertomycin A | Marginolactone | 42-membered ring + Alkyl-Amine | 8 - 32 µg/mL | Moderate |
| This compound | Marginolactone | 42-membered ring + Alkyl-Hydroxyl | > 64 - 128 µg/mL | Inactive/Low |
Interpretation:
-
Erythromycin: Exhibits sub-micromolar potency, validating its role as a clinical gold standard.
-
This compound: The MIC values often exceed the solubility limit or reasonable therapeutic window (>64 µg/mL), confirming that the macrocyclic ring alone is insufficient for antibacterial activity without the amine "warhead."
Experimental Protocol: Validating the "Amine Rule"
To reproduce these findings or test novel derivatives, use this self-validating MIC workflow. This protocol ensures you distinguish between true antibiotic activity and non-specific solvent toxicity.
Materials
-
Test Organism: Staphylococcus aureus (ATCC 29213 or equivalent MSSA strain).
-
Compounds: Erythromycin (Control), Desertomycin A (Positive SAR Control), this compound (Test/Negative SAR Control).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Detection: Resazurin (Alamar Blue) or Optical Density (OD600).
Step-by-Step Workflow
-
Inoculum Preparation:
-
Culture S. aureus to mid-log phase.
-
Adjust to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in CAMHB to achieve final assay concentration of ~5 x 10^5 CFU/mL.
-
-
Compound Dilution (The Critical Step):
-
Dissolve this compound in DMSO (Stock: 10 mg/mL). Note: this compound is lipophilic; ensure complete solubilization.
-
Prepare serial 2-fold dilutions in a 96-well plate. Range: 128 µg/mL down to 0.25 µg/mL.
-
Control: Include a DMSO-only column (max 1% final concentration) to rule out solvent toxicity.
-
-
Incubation & Readout:
-
Add 50 µL of diluted inoculum to 50 µL of compound solution.
-
Incubate at 37°C for 18–24 hours.
-
Validation: Erythromycin wells must show clearance at ≤1 µg/mL. If Erythromycin MIC > 2 µg/mL, the assay is invalid (inoculum too high).
-
-
Data Analysis:
-
Define MIC as the lowest concentration with no visible growth.
-
Expected Result: this compound wells will likely show turbidity (growth) up to the highest tested concentrations, contrasting sharply with the clear Erythromycin wells.
-
Workflow Visualization
Figure 2: Validated MIC determination workflow ensuring quality control via Erythromycin benchmarks.
Conclusion & Implications for Drug Development
This compound is not a viable antibiotic candidate for clinical development in its native form. Its value lies in chemical biology :
-
SAR Validation: It proves that the 42-membered lactone ring of the desertomycin class is a scaffold, but the activity is strictly driven by the basic nitrogenous side chain.
-
Negative Control: In assays testing membrane-active agents, this compound serves as the perfect structural negative control—it possesses the lipophilic core without the active moiety.
-
Biosynthetic Engineering: Researchers focus on re-engineering the biosynthetic pathway (e.g., restoring the aminotransferase activity) to convert this compound back into active Desertomycin analogs or novel derivatives with improved pharmacological properties.
Final Recommendation: For antibacterial applications, utilize Erythromycin or Azithromycin. Use this compound only when investigating the specific mechanistic requirements of marginolactone-membrane interactions.
References
-
Krespach, M.K., et al. (2023). "Streptomyces polyketides mediate bacteria–fungi interactions across soil environments."[1] Nature Microbiology.[1] Link
-
Kobayashi, Y., et al. (2001).[5] "Toward creation of a universal NMR database for stereochemical assignment: Complete structure of the desertomycin/oasomycin class of natural products." Angewandte Chemie International Edition. Link
- Citation for the structural elucid
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[6] "Performance Standards for Antimicrobial Susceptibility Testing." CLSI Supplement M100. Link
- Standard for Erythromycin MIC breakpoints and testing protocols.
-
Thomsen, M., et al. (2022). "Ubiquitous bacterial polyketides induce cross-kingdom microbial interactions."[4] bioRxiv.[4] Link
- Citation confirming this compound as a defunctionalized, inactive control in biological assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitous bacterial polyketides induce cross-kingdom microbial interactions | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fungi: Pioneers of chemical creativity – Techniques and strategies to uncover fungal chemistry [imafungus.pensoft.net]
- 6. biomerieux.com [biomerieux.com]
Navigating the Labyrinth of Macrolide Fragmentation: A Comparative Guide to Oasomycin B Identification by Mass Spectrometry
For researchers, scientists, and drug development professionals, the structural elucidation of complex natural products like Oasomycin B presents a significant analytical challenge. Mass spectrometry, with its unparalleled sensitivity and structural insight, stands as a cornerstone technique in this endeavor. This guide provides an in-depth, comparative analysis of the expected mass spectrometry fragmentation patterns of this compound, drawing upon established principles of macrolide fragmentation and data from analogous structures to empower researchers in its identification and characterization.
This compound, a complex 42-membered macrolactone, belongs to the polyketide family of natural products.[1] Its large, intricate structure, rich in hydroxyl groups and stereocenters, gives rise to complex fragmentation patterns under mass spectrometric analysis. Understanding these patterns is key to its unambiguous identification, differentiation from its close analogue Oasomycin A, and characterization of potential new derivatives. This guide will dissect the theoretical underpinnings of this compound's fragmentation, compare it with known fragmentation behavior of similar macrolides, and provide a methodological framework for its analysis.
The Foundation: Ionization and General Fragmentation of Macrolides
Electrospray ionization (ESI) is the premier choice for the analysis of large, polar, and thermally labile molecules like this compound, as it generates intact protonated or sodiated molecules, [M+H]⁺ or [M+Na]⁺, with minimal in-source fragmentation. Subsequent fragmentation for structural analysis is typically achieved through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
The fragmentation of macrolides is often dictated by the following principles:
-
Sequential Neutral Losses: A common characteristic is the sequential loss of small neutral molecules, most notably water (H₂O) from the numerous hydroxyl groups, and other functional groups present.
-
Cleavage of Glycosidic Bonds: For glycosylated macrolides, the cleavage of glycosidic bonds is a primary fragmentation pathway, yielding information about the sugar moieties.
-
Ring Cleavage: The large macrolactone ring can undergo cleavage at various points, often initiated by charge localization. These cleavages can be complex and may involve rearrangements.
A Predicted Fragmentation Pathway for this compound
Expected Key Fragmentation Pathways for this compound:
-
Initial Dehydration Events: Given the polyol nature of this compound, the initial and most facile fragmentation steps will involve the sequential loss of multiple water molecules from the protonated molecular ion [M+H]⁺. This will result in a series of peaks at [M+H-18]⁺, [M+H-36]⁺, [M+H-54]⁺, and so on. The extent of dehydration will be dependent on the collision energy applied.
-
Cleavage of the Side Chain: Oasomycins possess a side chain. Fragmentation at the bond connecting the side chain to the macrolactone ring is a probable event, providing valuable information about the mass and composition of this side chain.
-
Macrolactone Ring Opening and Fragmentation: Charge-induced cleavage of the ester bond in the macrolactone ring will lead to a linearized ion. This linear ion can then undergo further fragmentation through various pathways, including cleavage at C-C bonds or C-O bonds within the polyketide backbone. These fragmentation events will generate a series of product ions that can be used to piece together the sequence of the polyketide chain.
To illustrate the logical flow of a typical MS/MS experiment for this compound identification, consider the following workflow:
Caption: A generalized workflow for the tandem mass spectrometry (MS/MS) analysis of this compound.
Comparative Fragmentation Analysis: Learning from Analogs
To build a robust method for this compound identification, it is instructive to compare its predicted fragmentation with that of other well-characterized large macrolides.
| Macrolide Class | Key Fragmentation Characteristics | Relevance to this compound |
| Rapamycin and analogues | Initial loss of water and methanol. Major fragmentation involves the cleavage of the macrocycle at specific ester and ether linkages. | The extensive dehydration and initial ring cleavage patterns are likely to be similar. |
| Erythromycin and derivatives | Facile loss of cladinose and desosamine sugar moieties. Subsequent fragmentation of the aglycone core. | While this compound is not known to be glycosylated, this highlights the lability of peripheral moieties. |
| Amphotericin B | A polyene macrolide, shows extensive fragmentation across the polyene chain and sequential water losses. | The polyol nature of this compound suggests that, like Amphotericin B, it will exhibit significant water loss. |
This comparative approach allows researchers to anticipate the types of fragment ions to expect and to develop targeted MS/MS methods for the sensitive and specific detection of this compound.
Experimental Protocol: A Step-by-Step Guide for this compound Analysis
The following protocol outlines a general procedure for the analysis of this compound using a standard high-resolution tandem mass spectrometer.
1. Sample Preparation:
- Dissolve the purified this compound sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.
- Acidify the solution slightly with 0.1% formic acid to promote protonation.
2. Mass Spectrometry Analysis:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS1 Scan: Acquire a full scan mass spectrum from m/z 200-1500 to identify the protonated molecular ion [M+H]⁺ of this compound.
- MS/MS Analysis:
- Select the [M+H]⁺ ion of this compound as the precursor ion.
- Apply a range of collision energies (e.g., 10-50 eV) to induce fragmentation.
- Acquire product ion spectra.
3. Data Analysis:
- Identify the precursor ion and its characteristic isotopic pattern.
- Annotate the major fragment ions in the MS/MS spectrum.
- Propose fragmentation pathways based on the observed neutral losses and product ions.
- Compare the obtained fragmentation pattern with theoretical predictions and data from related macrolides.
M [label="[M+H]⁺"];
M_H2O [label="[M+H-H₂O]⁺"];
M_2H2O [label="[M+H-2H₂O]⁺"];
M_nH2O [label="[M+H-nH₂O]⁺"];
SideChainLoss [label="[M+H - Side Chain]⁺"];
RingCleavage1 [label="Fragment A"];
RingCleavage2 [label="Fragment B"];
M -> M_H2O [label="-H₂O"];
M_H2O -> M_2H2O [label="-H₂O"];
M_2H2O -> M_nH2O [label="- (n-2)H₂O"];
M -> SideChainLoss [label="- Side Chain", style=dashed, color="#EA4335"];
M -> RingCleavage1 [label="Ring Cleavage", style=dashed, color="#FBBC05"];
M -> RingCleavage2 [label="Ring Cleavage", style=dashed, color="#FBBC05"];
}
Caption: A simplified, hypothetical fragmentation pathway for this compound.
Conclusion and Future Directions
The identification of this compound through mass spectrometry relies on a systematic approach that combines high-resolution mass measurement with detailed fragmentation analysis. While the lack of publicly available, specific MS/MS data for this compound presents a challenge, a thorough understanding of macrolide fragmentation principles, coupled with comparative analysis of related compounds, provides a strong foundation for its characterization.
Future work should focus on obtaining and publishing the high-resolution MS/MS spectra of authenticated this compound. This would enable the creation of a definitive fragmentation library entry, which would be an invaluable resource for the natural products, drug discovery, and microbiology communities. Such data would not only solidify the identification of this compound but also aid in the discovery and structural elucidation of new members of the Oasomycin family and other complex macrolides.
References
-
Thiericke, R., et al. (1996). Chemistry and biological activity of oasomycin macrolactones. Tetrahedron, 52(43), 13567-13578. [Link]
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A Critical Assessment of the Evans Total Synthesis of Oasomycin A: A Guide to Reproducibility and Strategic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of complex natural products is a formidable benchmark of chemical innovation, pushing the boundaries of synthetic methodology and strategic design. The successful synthesis of Oasomycin A by the Evans group represents a landmark achievement in the field of macrolide synthesis. This guide provides an in-depth analysis of the Evans route, with a focus on its reproducibility, potential challenges, and a discussion of alternative synthetic strategies that could be considered. As the sole published total synthesis of this complex macrolide, a direct comparison to an alternative completed route is not possible. Therefore, this guide will serve as a critical appraisal of the Evans synthesis, offering insights for researchers who may consider embarking on the synthesis of Oasomycin A or structurally related complex macrolides.
The Evans Retrosynthetic Strategy: A Convergent Approach to a Complex Macrolide
The Evans synthesis of Oasomycin A, a 42-membered macrolide with a complex array of stereocenters, is a testament to the power of a convergent and fragment-based approach. The retrosynthetic analysis, as detailed in their 2007 publications in Angewandte Chemie International Edition, dissects the molecule into three key fragments of roughly equal complexity: the C1-C12 segment, the C13-C28 segment, and the C29-C46 segment. This strategy minimizes the number of steps in the longest linear sequence and allows for the parallel synthesis of the key building blocks.
Retrosynthetic Breakdown of Oasomycin A
Figure 1. Retrosynthetic analysis of Oasomycin A as reported by the Evans group.
Analysis of Key Transformations and Potential Reproducibility Challenges
A thorough evaluation of the Evans synthesis reveals a masterclass in asymmetric synthesis, employing a range of powerful and now-classic transformations. However, the complexity of the substrates and the nature of some of the reactions present potential challenges for reproducibility, particularly on a larger scale.
Asymmetric Aldol Reactions: The Cornerstone of Stereocontrol
The Evans synthesis heavily relies on their own well-established asymmetric aldol methodology to set many of the key stereocenters.[1] This is a testament to the power and reliability of these methods.
-
Causality of Experimental Choice: The use of chiral oxazolidinones as chiral auxiliaries provides a high degree of stereocontrol in the aldol reactions, allowing for the predictable formation of the desired stereoisomers. The choice of specific boron enolates and reaction conditions is critical for achieving the observed high diastereoselectivities.
-
Potential Reproducibility Challenges: While the Evans aldol chemistry is generally robust, the success of these reactions is highly dependent on the purity of the reagents and the strict control of reaction conditions (e.g., temperature, stoichiometry). Any deviation from the reported procedures could lead to a decrease in diastereoselectivity and yield, necessitating tedious purification of complex diastereomeric mixtures. The preparation of the chiral auxiliaries and the subsequent removal of the auxiliary also add to the overall step count.
Selective Hydrogenation with Crabtree's Catalyst: A Critical Step with a Nuanced Solution
A notable challenge highlighted in the synthesis was the selective hydrogenation of a less-substituted alkene in the presence of other sites of unsaturation.[2]
-
Causality of Experimental Choice: Standard hydrogenation catalysts, such as Lindlar's catalyst, resulted in over-reduction and the formation of inseparable byproducts. The Evans group found that Crabtree's catalyst, a cationic iridium complex, provided the desired chemoselectivity. This is attributed to the directing effect of a nearby hydroxyl group, which coordinates to the iridium center and delivers the catalyst to the target alkene. This required a deprotection-reprotection sequence to unmask the directing hydroxyl group, but ultimately provided the desired product in good yield.
-
Potential Reproducibility Challenges: The use of Crabtree's catalyst, while effective, can be sensitive to impurities and requires careful handling. The catalyst is air-sensitive and its activity can be influenced by the solvent and substrate purity. The deprotection-reprotection sequence adds to the overall complexity and potential for yield loss. Reproducing this step would require careful attention to the preparation of the catalyst and the execution of the reaction under strictly anaerobic conditions.
Julia-Kocienski Olefination: A Reliable Method for Fragment Coupling
The coupling of the major fragments was achieved using the Julia-Kocienski olefination, a powerful and reliable method for the stereoselective formation of carbon-carbon double bonds.[1]
-
Causality of Experimental Choice: This reaction is well-suited for the coupling of complex fragments, as it is generally high-yielding and tolerant of a wide range of functional groups. The use of a benzothiazolyl (BT) sulfone allows for a milder and more stereoselective olefination compared to the classical Julia olefination.
-
Potential Reproducibility Challenges: The preparation of the required sulfone and aldehyde coupling partners can be lengthy. The success of the olefination itself is dependent on the efficient generation of the lithiated sulfone and its subsequent reaction with the aldehyde. Careful control of temperature is crucial to avoid side reactions. While generally reliable, the purification of the large, coupled products can be challenging.
Macrolactonization: The Final Hurdle
The final ring-closing step to form the 42-membered macrolide was accomplished via a Yamaguchi macrolactonization.[3]
-
Causality of Experimental Choice: The Yamaguchi macrolactonization is a widely used and effective method for the formation of large-ring lactones. It involves the activation of the seco-acid with 2,4,6-trichlorobenzoyl chloride, followed by slow addition to a solution of DMAP.
-
Potential Reproducibility Challenges: Macrolactonization reactions are notoriously challenging and often low-yielding due to competing intermolecular oligomerization. The success of this reaction is highly dependent on high-dilution conditions, which can be difficult to maintain on a larger scale. The slow addition of the activated acid is critical to favor the intramolecular cyclization. Finding the optimal concentration and addition rate can require significant experimentation.
Quantitative Data Summary
The following table summarizes the reported yields for some of the key transformations in the Evans total synthesis of Oasomycin A. It is important to note that these are the yields reported in the original publications and may not be directly reproducible without careful optimization.
| Transformation | Reactants | Reagents and Conditions | Product | Reported Yield | Reference |
| Asymmetric Aldol Addition | Chiral Oxazolidinone & Aldehyde | (S)-4-benzyl-2-oxazolidinone, nBu2BOTf, Et3N, CH2Cl2, -78 °C to 0 °C | Aldol Adduct | Typically >85% | [1] |
| Selective Hydrogenation | Diene with TES-protected alcohol | 1. HF-pyr, THF; 2. [Ir(cod)py(PCy3)]PF6, H2, CH2Cl2; 3. TESOTf, 2,6-lutidine | Saturated Alkene | 80% (3 steps) | [2] |
| Julia-Kocienski Olefination | C1-C28 Aldehyde & C29-C46 Sulfone | LHMDS, THF, -78 °C | C1-C46 Linear Precursor | ~70-80% | [1] |
| Yamaguchi Macrolactonization | Seco-Acid | 2,4,6-trichlorobenzoyl chloride, Et3N, THF; then DMAP, toluene (high dilution) | Oasomycin A | ~50-60% | [3] |
Experimental Protocols: A Representative Example
To provide a concrete example of the level of detail required for reproducibility, the following is a generalized protocol for an Evans asymmetric aldol reaction, based on the methodologies described in their publications.
Protocol: Evans Asymmetric Aldol Reaction
-
Preparation of the Boron Enolate: To a solution of the N-acetyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at -78 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv) dropwise.
-
Addition of Base: Slowly add triethylamine (1.2 equiv) to the reaction mixture.
-
Enolization: Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C and add a solution of the aldehyde (1.2 equiv) in DCM dropwise.
-
Reaction Quench: Stir the reaction at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Quench the reaction by the addition of a pH 7 phosphate buffer.
-
Workup and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Alternative Synthetic Strategies: A Forward-Looking Perspective
While the Evans synthesis stands as the only completed route to Oasomycin A, it is valuable to consider alternative strategies that have emerged since its publication. These could potentially offer more efficient or robust solutions to some of the challenges encountered.
Potential Alternative Approaches
Figure 2. Potential alternative strategies for the synthesis of Oasomycin A.
-
Ring-Closing Metathesis (RCM): The use of modern, highly efficient ruthenium-based catalysts for RCM could provide a powerful alternative for the macrocyclization step. This approach would require the synthesis of a linear diene precursor, but could potentially offer higher yields and greater tolerance to functional groups compared to traditional macrolactonization methods.
-
Late-Stage C-H Functionalization: Advances in C-H activation and functionalization could potentially streamline the synthesis by allowing for the direct introduction of functional groups onto a pre-formed macrocyclic core. This would reduce the need for lengthy protecting group manipulations and could lead to a more convergent synthesis.
-
Chemoenzymatic Synthesis: The use of enzymes to perform key stereoselective transformations could offer a highly efficient and environmentally friendly alternative to traditional chemical methods. For example, enzymes could be used for selective hydroxylations or glycosylations, which are often challenging to achieve with high selectivity using chemical reagents.
Conclusion
The Evans total synthesis of Oasomycin A is a landmark achievement in organic synthesis. A detailed analysis of the published route suggests that while it is a strategically sound and elegant approach, its reproducibility is likely to be challenging for chemists without extensive experience in complex natural product synthesis. The heavy reliance on sensitive reagents and complex reaction setups, particularly for the selective hydrogenation and macrolactonization steps, requires meticulous attention to experimental detail.
For researchers considering the synthesis of Oasomycin A or related macrolides, this guide highlights the key areas that may require significant optimization and troubleshooting. Furthermore, the consideration of modern synthetic methodologies, such as ring-closing metathesis and late-stage C-H functionalization, could provide avenues for the development of a more efficient and robust second-generation synthesis. The Evans synthesis, therefore, serves not only as a blueprint for the construction of this complex natural product but also as a catalyst for the development of new and innovative synthetic strategies.
References
-
Evans, D. A.; Nagorny, P.; McRae, K. J.; Reynolds, D. J.; Sonntag, L.-S.; Vounatsos, F.; Xu, R. Enantioselective Synthesis of Oasomycin A, Part I: Synthesis of the C1–C12 and C13–C28 Subunits. Angew. Chem. Int. Ed.2007 , 46 (4), 537–540. [Link]
-
Evans, D. A.; Nagorny, P.; Reynolds, D. J.; McRae, K. J. Enantioselective Synthesis of Oasomycin A, Part II: Synthesis of the C29–C46 Subunit. Angew. Chem. Int. Ed.2007 , 46 (4), 541–544. [Link]
-
Evans, D. A.; Nagorny, P.; McRae, K. J.; Sonntag, L.-S.; Reynolds, D. J.; Vounatsos, F. Enantioselective Synthesis of Oasomycin A, Part III: Fragment Assembly and Confirmation of Structure. Angew. Chem. Int. Ed.2007 , 46 (4), 545–548. [Link]
-
Docherty, P. H. Total Synthesis of Oasomycin by Evans. Totally Synthetic, December 14, 2006. [Link]
- Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods; VCH: Weinheim, Germany, 1996.
- Kuramochi, K.; Nagata, S.; Itoh, H.; Nagasawa, K. Yamaguchi Macrolactonization: A Powerful Tool for the Synthesis of Complex Macrolides. Synlett2014, 25 (10), 1339-1356.
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Safe Handling of Oasomycin B
For researchers at the vanguard of drug development, the exploration of novel compounds like Oasomycin B offers immense promise. However, with great potential comes the profound responsibility of ensuring the safety of all laboratory personnel. As the toxicological properties of this compound have not been thoroughly investigated, a cautious and rigorous approach to its handling is paramount.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols.
The Precautionary Principle: Assuming Potency in the Absence of Data
This compound is a complex macrolactone with potential biological activity.[2] In the absence of a comprehensive Safety Data Sheet (SDS) and detailed toxicological studies, we must operate under the precautionary principle. This principle dictates that we treat this compound as a potent, cytotoxic compound. Cytotoxic agents, by their nature, are toxic to cells and can present significant risks to those who handle them, with potential health effects ranging from skin irritation to more severe systemic issues.[3][4] Therefore, all handling procedures must be designed to minimize or eliminate exposure.
Engineering Controls: The First Line of Defense
Before any discussion of personal protective equipment, it is crucial to emphasize the foundational role of engineering controls in ensuring safety. The hierarchy of controls prioritizes the use of totally enclosed systems and control of exposure at the source over reliance on PPE.[3]
-
Chemical Fume Hood: All work with this compound, particularly when handling the solid compound or preparing solutions, must be conducted within a certified chemical fume hood.[5] This is a mandatory requirement to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure adequate ventilation in the laboratory.[5] A mechanical exhaust system is required to maintain a safe working environment.[1]
-
Designated Area: All work with this compound should be performed in a designated area of the laboratory, clearly marked with appropriate hazard signs.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, the correct selection and use of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, disposable gloves (e.g., nitrile). Double gloving is required. | Prevents skin contact. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety glasses with side shields or a face shield. | Protects the eyes from splashes or airborne particles. A face shield should be used if there is a significant risk of splashing.[6] |
| Lab Coat/Gown | A disposable, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Necessary to prevent inhalation of the compound, especially when handling the powder form.[1] |
PPE Selection Logic:
Sources
- 1. biosynth.com [biosynth.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. fishersci.com [fishersci.com]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
